Product packaging for 1-Iodopropane(Cat. No.:CAS No. 107-08-4)

1-Iodopropane

Cat. No.: B042940
CAS No.: 107-08-4
M. Wt: 169.99 g/mol
InChI Key: PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Description

1-Iodopropane (n-propyl iodide) is a versatile alkyl halide reagent prized in organic synthesis for its role as a potent propylating agent. Its primary research value lies in its excellent leaving group ability, where the iodide ion is readily displaced in nucleophilic substitution reactions (SN2 mechanism). This property makes it invaluable for the introduction of the n-propyl group into molecular frameworks. Key applications include the synthesis of more complex organic molecules such as propyl ethers, thioethers, and esters through reactions with oxygen, sulfur, and carbon nucleophiles. Furthermore, this compound is extensively utilized in the preparation of propyl-substituted heterocycles, pharmaceuticals, and liquid crystals. It also serves as a crucial starting material in Grignard reagent (propylmagnesium iodide) formation and in cross-coupling reactions like the Kumada coupling, facilitating carbon-carbon bond formation. Researchers value its high reactivity, which often allows for milder reaction conditions and higher yields compared to its chloro or bromo analogues. This reagent is a fundamental building block for constructing and functionalizing molecules in medicinal chemistry, materials science, and chemical biology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7I B042940 1-Iodopropane CAS No. 107-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodopropane
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InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3
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InChI Key

PVWOIHVRPOBWPI-UHFFFAOYSA-N
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Canonical SMILES

CCCI
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Molecular Formula

C3H7I
Record name IODOPROPANES
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DSSTOX Substance ID

DTXSID501015653
Record name 1-Iodopropane
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Molecular Weight

169.99 g/mol
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Physical Description

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index]
Record name IODOPROPANES
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Vapor Pressure

43.1 [mmHg]
Record name Propyl iodide
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CAS No.

26914-02-3, 107-08-4
Record name IODOPROPANES
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Advanced Synthetic Methodologies for 1 Iodopropane

Synthesis of 1-Iodopropane via Nucleophilic Substitution Reactions

Nucleophilic substitution remains the most common and reliable strategy for the synthesis of this compound. These methods involve the replacement of a leaving group on a propyl substrate with an iodide nucleophile.

Optimized Protocols for Conversion of Propan-1-ol with Iodination Reagents

The conversion of propan-1-ol to this compound is a fundamental transformation in organic synthesis. While traditional methods using red phosphorus and iodine are effective, several modern reagents and protocols have been developed to improve yields, simplify procedures, and use milder conditions.

Reacting a primary alcohol like propan-1-ol with an alkali iodide in the presence of a strong protonic acid is a widely used method that generates high yields of iodoalkanes. manac-inc.co.jp The reaction proceeds through the protonation of the alcohol to form an oxonium ion intermediate, which then undergoes an SN2 attack by the iodide ion. manac-inc.co.jp

A variety of iodinating agents can be employed, each with its own advantages. The choice of reagent can significantly impact the reaction conditions and outcomes.

Table 1: Comparison of Selected Iodination Reagents for Conversion of Alcohols to Alkyl Iodides

Reagent/SystemConditionsComments
P/I₂RefluxClassic method, effective but can be harsh.
CeCl₃·7H₂O/NaIAcetonitrile (B52724), refluxMild conditions, suitable for a wide variety of alcohols. organic-chemistry.org
Triphenylphosphine (B44618)/N-IodosaccharinRoom temperatureNeutral conditions, good to excellent yields. researchgate.net
Ionic Liquids (e.g., [bmim][I])Solvent-free, heatEnvironmentally attractive, recyclable reagent. organic-chemistry.org
BF₃·O(C₂H₅)₂VariesEffective, but primary alcohols react more slowly than tertiary, allylic, or benzylic alcohols. manac-inc.co.jp

This table is generated based on data from the text and is for illustrative purposes.

Modern protocols often focus on in situ generation of the iodinating species or using catalytic systems to enhance reactivity and selectivity. For instance, the use of cerium(III) chloride heptahydrate with sodium iodide in acetonitrile provides an exceedingly mild and simple method for this conversion. organic-chemistry.org Another approach involves the use of triphenylphosphine in combination with N-iodosaccharin, which allows the reaction to proceed at room temperature under neutral conditions. researchgate.net Ionic liquids have also emerged as promising reagents and solvents, offering a greener alternative with potential for recyclability. organic-chemistry.org

Conversion from Propyl Halides (Chlorides/Bromides) with Iodide Sources

The Finkelstein reaction is a cornerstone for converting alkyl chlorides and bromides into the more reactive alkyl iodides. This reaction is particularly effective for primary halides like 1-chloropropane (B146392) and 1-bromopropane. The classic Finkelstein reaction involves treating the alkyl halide with a solution of sodium iodide (NaI) in acetone. wikipedia.org

The success of the Finkelstein reaction hinges on Le Châtelier's principle. While sodium iodide is soluble in acetone, the resulting sodium chloride or sodium bromide is not. wikipedia.org This insolubility causes the newly formed salt to precipitate out of the solution, driving the equilibrium towards the formation of this compound. wikipedia.orgyoutube.com

Key Features of the Finkelstein Reaction:

Solvent: Acetone is the traditional solvent of choice due to the differential solubility of the halide salts. Other polar aprotic solvents like dimethylformamide (DMF) can also be used. wikipedia.orgiitk.ac.in

Iodide Source: Sodium iodide is most commonly used, especially in acetone. wikipedia.org

Reactivity: The reaction is most efficient for primary halides. Secondary halides are significantly less reactive, and tertiary, vinyl, and aryl halides are generally unreactive under these conditions. wikipedia.org

Modern variations of the Finkelstein reaction have expanded its scope. For instance, alcohols can be converted to their sulfonate esters (e.g., tosylates or mesylates) and then subjected to a Finkelstein-type reaction to yield the corresponding alkyl iodide. byjus.com This two-step process provides an alternative route from alcohols under neutral or basic conditions.

Mechanistic Investigations of Substitution Pathways in this compound Synthesis

The synthesis of this compound from both propan-1-ol (under acidic conditions) and other primary propyl halides via the Finkelstein reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. manac-inc.co.jpallaboutchemistry.nettestbook.com

The SN2 pathway is a single-step, concerted process. allaboutchemistry.net In the case of the Finkelstein reaction, the iodide ion acts as the nucleophile and attacks the carbon atom bearing the leaving group (chloride or bromide) from the backside. allaboutchemistry.net This backside attack leads to an inversion of stereochemistry at the carbon center.

The key to the electrophilicity of the carbon atom in the C-X (X=Cl, Br) bond is the presence of a low-lying antibonding molecular orbital (σ). The nucleophile (I⁻) donates a pair of electrons into this σ orbital, which simultaneously leads to the breaking of the C-X bond and the formation of the new C-I bond.

For the conversion of propan-1-ol, the hydroxyl group is first protonated by an acid to form a good leaving group, water. The iodide ion then attacks the carbon atom in an SN2 fashion, displacing the water molecule. manac-inc.co.jp The reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile. iitk.ac.in

Direct Halogenation of Propane (B168953) for Selective this compound Formation

The direct conversion of alkanes to functionalized molecules is a highly desirable but challenging goal in chemistry. The direct iodination of propane to selectively form this compound presents significant hurdles related to reactivity and selectivity.

Challenges in Regioselectivity and Strategies for Enhanced Yields

Direct iodination of alkanes is a reversible reaction. The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent and can reduce the alkyl iodide back to the alkane. organic-chemistry.org To drive the reaction forward, it is often carried out in the presence of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, which removes the HI as it is formed. researchgate.netorganic-chemistry.org

A major challenge in the direct halogenation of propane is achieving regioselectivity. Propane has two types of C-H bonds: primary (at C1 and C3) and secondary (at C2). The secondary C-H bonds are weaker and therefore more susceptible to abstraction by a halogen radical, leading to the formation of 2-iodopropane (B156323) as the major product.

Strategies to enhance the yield of this compound are limited but generally involve manipulating the reaction conditions to favor attack at the primary carbon. One common strategy in free-radical halogenation is to use a large excess of the alkane. This increases the statistical probability of the halogen radical encountering a propane molecule at one of its six primary hydrogens versus the two secondary hydrogens.

Catalytic Approaches in Direct Iodination of Alkanes

Research into catalytic C-H activation offers a promising avenue for the selective functionalization of alkanes like propane. nih.govresearchgate.net While direct catalytic iodination of propane to this compound is not yet a well-established industrial process, the principles of C-H activation are being actively explored.

Catalytic systems, often involving transition metals, can potentially offer alternative reaction pathways that are not governed by the relative strengths of the C-H bonds. The goal is to design a catalyst that can selectively interact with and activate the terminal methyl groups of propane.

Some research has explored the use of perfluoroalkyl iodides as reagents for direct free-radical chain iodination of alkanes. docbrown.info Additionally, methods generating tert-butyl hypoiodite (B1233010) from iodine and sodium tert-butoxide have been shown to be effective for the iodination of hydrocarbons in a metal-free process. iitk.ac.in While these methods may not yet provide perfect regioselectivity for this compound, they represent important progress in the field of direct alkane iodination.

Emerging Synthetic Routes to this compound

The synthesis of this compound, a valuable propylating agent in organic chemistry, is continuously evolving. Researchers are moving beyond traditional methods, seeking routes that are more efficient, safer, and environmentally benign. These emerging strategies focus on the principles of green chemistry, the development of novel reagents, and improved reaction conditions to enhance yield and purity while minimizing environmental impact.

Green chemistry is a foundational principle guiding the development of modern synthetic processes. primescholars.com It emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comnih.gov For this compound, this involves exploring alternative energy sources, maximizing atom efficiency, and minimizing waste.

Mechanochemistry is an emerging synthetic technique that uses mechanical energy, such as grinding in a ball mill, to initiate and sustain chemical reactions, often in the absence of a solvent. rsc.orgresearchgate.net This approach offers significant environmental benefits by reducing or eliminating the need for potentially hazardous organic solvents.

While specific, large-scale mechanochemical protocols for this compound are still under development, the methodology has been successfully applied to the synthesis of other iodides and organic halides. mdpi.comresearchgate.net For instance, metal iodides have been synthesized by milling the corresponding metal with iodine, a process that is fast and high-yielding. mdpi.com The synthesis of various metal iodate (B108269) fine powders, including those of silver, calcium, manganese, and copper, has been achieved through a one-step, solvent-free mechanochemical process. researchgate.net These successes suggest a strong potential for adapting this solvent-free technique for the synthesis of alkyl iodides like this compound, likely by milling a suitable propyl-containing precursor with an iodine source. The advantages would include reduced reaction times, simple setup, and high yields. mdpi.com

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. ibchem.comjocpr.com A reaction with high atom economy is inherently less wasteful, as fewer atoms are converted into unwanted byproducts. wikipedia.org The goal is to design synthetic routes where the atom economy approaches 100%. ibchem.com

The classic synthesis of this compound from 1-propanol (B7761284) using an excess of a strong acid and an iodide salt demonstrates the importance of this metric. In this reaction, a significant portion of the reactant atoms ends up in byproducts like water and salts, leading to a lower atom economy.

Table 1: Atom Economy Calculation for a Typical Synthesis of this compound

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )
1-Propanol (C₃H₈O)60.10This compound (C₃H₇I) 169.99
Sodium Iodide (NaI)149.89Water (H₂O)18.02
Sulfuric Acid (H₂SO₄)98.08Sodium Bisulfate (NaHSO₄)120.06
Total Reactant Mass 308.07 Total Byproduct Mass 138.08
Atom Economy \multicolumn{3}{l}{(169.99 / 308.07) * 100% = 55.2% }

This table illustrates the atom economy for the reaction: C₃H₈O + NaI + H₂SO₄ → C₃H₇I + H₂O + NaHSO₄. The calculation shows that only 55.2% of the reactant mass is converted into the desired product, this compound.

Emerging synthetic methods aim to improve this value by utilizing addition reactions or catalytic processes where more reactant atoms are incorporated into the final product.

A key objective of green chemistry is to design syntheses that use and generate substances with minimal toxicity to humans and the environment. nih.gov Traditional methods for producing this compound often involve reagents such as strong, corrosive acids (sulfuric or phosphoric acid) and volatile organic solvents. These substances present handling risks and contribute to hazardous waste streams that require careful disposal. fishersci.com

Modern approaches focus on replacing these hazardous materials. This can include:

Using milder catalysts: Replacing strong acids with solid acid catalysts or enzymatic processes that are more selective and easier to separate from the reaction mixture.

Adopting safer solvents: An efficient method for synthesizing (E)-β-iodo vinylsulfones has been developed using water as a solvent at room temperature, highlighting a trend toward replacing volatile organic solvents with more environmentally benign alternatives. rsc.org

Solvent-free conditions: As discussed, mechanochemistry eliminates the need for solvents altogether. rsc.org

By focusing on these areas, chemists can significantly reduce the environmental footprint and improve the safety profile of this compound synthesis.

Research into iodination reactions is yielding novel reagents and conditions that offer greater efficiency and selectivity. While many of these are first developed for aromatic or other complex substrates, the underlying principles can often be adapted for the synthesis of simple alkyl iodides. nih.gov

For example, novel eco-friendly methods for the iodination of arenes have been developed using a stable urea-H₂O₂ addition compound as the oxidant. nih.gov Another innovative approach involves the use of molecular iodine in an aqueous medium at room temperature for the iodosulfonylation of alkynes. rsc.org These methods avoid harsh reagents and extreme temperatures.

The development of new propylating reagents or activation methods for 1-propanol could also lead to more efficient syntheses of this compound. The exploration of phase-transfer catalysts, ionic liquids as reaction media, or flow chemistry setups could enable better control over reaction conditions, leading to higher yields and purity with reduced energy consumption and waste.

Green Chemistry Approaches in this compound Synthesis

Purification and Characterization of Synthesized this compound for Research Applications

Following synthesis, this compound must be purified to remove unreacted starting materials, catalysts, solvents, and byproducts. For research applications, high purity is essential. The primary method for purifying the liquid this compound is distillation, which separates compounds based on differences in their boiling points. orgsyn.org The boiling point of this compound is approximately 101-103 °C. sigmaaldrich.comsigmaaldrich.com

A typical purification sequence may involve:

Aqueous Workup: The crude reaction mixture is first washed with a saturated sodium thiosulfate (B1220275) solution to remove any unreacted iodine. This is followed by washing with water and then a brine solution to remove water-soluble impurities.

Drying: The organic layer is separated and dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Distillation: The dried, crude product is purified by fractional distillation. The fraction collected at the known boiling point of this compound is retained.

Stabilization: this compound is sensitive to light and can slowly decompose, releasing iodine. tcichemicals.com For storage, a stabilizer such as copper shavings or sodium carbonate is often added to the purified product to scavenge any trace amounts of hydrogen iodide or iodine that may form. sigmaaldrich.commerckmillipore.com

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. Gas Chromatography (GC) is commonly used to assess purity, with results often needing to be above 98% for research-grade material. sigmaaldrich.comtcichemicals.com Spectroscopic methods are used to confirm the structure.

Table 2: Physical and Spectroscopic Data for Characterization of this compound

PropertyValueSource
Molecular Formula C₃H₇I tcichemicals.com
Molecular Weight 169.99 g/mol sigmaaldrich.comtcichemicals.com
Appearance Colorless liquid sigmaaldrich.com
Boiling Point 101-103 °C sigmaaldrich.comsigmaaldrich.com
Melting Point -101 °C to -98 °C sigmaaldrich.comsigmaaldrich.com
Density ~1.74-1.75 g/mL at 20-25 °C sigmaaldrich.comsigmaaldrich.com
Refractive Index (n20/D) ~1.504 sigmaaldrich.com
InChI Key PVWOIHVRPOBWPI-UHFFFAOYSA-N sigmaaldrich.com

This table provides key data points used to identify and confirm the purity of synthesized this compound.

Advanced Chromatographic Techniques for Purity Assessment

The purity of this compound is crucial for its successful application in chemical synthesis, necessitating the use of advanced chromatographic techniques for its assessment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods for quantifying this compound and detecting impurities.

Gas chromatography is highly effective for analyzing volatile compounds like this compound. tricliniclabs.com A GC system can verify the purity of a sample, often identifying even trace amounts of impurities. libretexts.org For a comprehensive analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is employed. This hyphenated technique not only separates the components of a mixture but also provides mass data for their identification. In a typical GC-MS analysis of alkyl halides, specific ions are monitored to quantify the compounds. For this compound, the monitored mass-to-charge ratios (m/z) would be 170 for the molecular ion and 43 for the propyl fragment. shimadzu.com The choice of column is critical for separation; a capillary column with a non-polar stationary phase is generally suitable. The purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. birchbiotech.com

While less common for volatile analytes, reversed-phase high-performance liquid chromatography (RP-HPLC) can also be developed and validated for purity assays, particularly for identifying non-volatile impurities or for use in quality control environments. jfda-online.com This method would typically use a C18 stationary phase and a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol (B129727) with an aqueous buffer.

A representative table of GC-MS parameters for the analysis of this compound is provided below.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Value
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Column Capillary Column (e.g., 30m x 0.25mm ID, 0.25µm film)
Stationary Phase 5% Phenyl-methylpolysiloxane
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Initial 40°C, ramp to 200°C at 10°C/min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)

| Monitored Ions (m/z) | 170, 43, 127 |

Spectroscopic Verification of this compound Structure

Spectroscopic analysis is indispensable for the definitive structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound shows three distinct sets of signals, corresponding to the three non-equivalent proton environments. docbrown.info The signal for the protons on the carbon adjacent to the iodine (CH₂-I) appears as a triplet at approximately 3.1-3.2 ppm. The signal for the central methylene (B1212753) protons (-CH₂-) is a sextet found around 1.8-1.9 ppm. The terminal methyl protons (-CH₃) produce a triplet at about 1.0-1.1 ppm. The integrated area under these peaks reveals a 2:2:3 ratio, consistent with the structure of this compound. docbrown.info

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum displays three unique signals, confirming the presence of three different carbon environments. docbrown.info The carbon atom directly bonded to the iodine (C1) is found significantly downfield at a chemical shift of approximately 9.2 ppm. The central carbon (C2) resonates at about 26.9 ppm, while the terminal methyl carbon (C3) appears at approximately 15.3 ppm. docbrown.info

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and characteristic fragmentation pattern of the molecule. Under electron ionization, the this compound molecule forms a molecular ion ([M]•⁺).

Molecular Ion Peak : The molecular ion peak is observed at an m/z of 170, which corresponds to the molecular weight of C₃H₇I. docbrown.info

Fragmentation Pattern : The C-I bond is the weakest in the molecule, leading to characteristic fragmentation. The base peak, which is the most abundant fragment, is typically the propyl cation ([C₃H₇]⁺) at m/z 43. Another prominent peak results from the cleavage of the C-I bond to form an iodine cation ([I]⁺) at m/z 127. docbrown.info The presence of these specific fragments confirms the structure of this compound.

Table 2: Summary of Spectroscopic Data for this compound

Technique Feature Observed Value
¹H NMR Chemical Shift (ppm) δ 3.1-3.2 (t, 2H, -CH₂I) δ 1.8-1.9 (sext, 2H, -CH₂-) δ 1.0-1.1 (t, 3H, -CH₃)
¹³C NMR Chemical Shift (ppm) δ 9.2 (C-I) δ 26.9 (-CH₂-) δ 15.3 (-CH₃)
IR Absorption (cm⁻¹) ~2900 (C-H stretch) 500-600 (C-I stretch)

| MS | Mass-to-Charge (m/z) | 170 ([M]•⁺) 127 ([I]⁺) 43 ([C₃H₇]⁺, base peak) |

Table 3: List of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Helium

Reaction Mechanisms and Kinetics of 1 Iodopropane

Nucleophilic Substitution (SN1 and SN2) Reactions Involving 1-Iodopropane

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. chemicalnote.com For this compound, a primary alkyl halide, these reactions primarily proceed via the SN2 mechanism, although under specific conditions, an SN1 pathway can be investigated. youtube.combyjus.com The distinction between these pathways lies in their kinetics and mechanism; the SN2 reaction is a single-step, concerted process, while the SN1 reaction involves a multi-step mechanism with a carbocation intermediate. chemicalnote.compressbooks.pub

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process. libretexts.org In the case of this compound, this means that the bond-making between the incoming nucleophile and the electrophilic carbon occurs simultaneously with the bond-breaking between that carbon and the iodine leaving group. chemicalnote.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. chemicalnote.comyoutube.comyoutube.com The transition state is crowded, with five groups coordinated around the central carbon atom. libretexts.orglibretexts.org

A defining characteristic of the SN2 mechanism is the inversion of stereochemical configuration at the reaction center. byjus.com This is a direct consequence of the reaction pathway, which requires the nucleophile to attack the carbon atom from the side opposite to the leaving group—a "backside attack". chemicalnote.comyoutube.combyjus.com As the nucleophile forms a new bond, it pushes the three other substituents on the carbon to the other side, much like an umbrella inverting in a strong wind. This process is known as the Walden inversion. byjus.com If the reaction were to start with a chiral, enantiomerically pure this compound derivative (e.g., (R)-1-iodo-1-deuteropropane), the product would be the corresponding inverted enantiomer (e.g., (S)-product). youtube.com This stereospecificity, where different stereoisomers react to form different stereoisomers of the product, is a hallmark of the SN2 reaction. byjus.com

The rate of an SN2 reaction is significantly affected by the nature of the nucleophile and the structure of the substrate.

Nucleophilicity: Strong nucleophiles accelerate SN2 reactions. libretexts.org Nucleophilicity generally increases with negative charge; for instance, the methoxide (B1231860) anion (CH₃O⁻) is a stronger nucleophile than its conjugate acid, methanol (B129727) (CH₃OH). libretexts.org When comparing elements within the same group of the periodic table, nucleophilicity often increases with size and polarizability; for example, thiols (R-SH) are more nucleophilic than alcohols (R-OH). libretexts.org

Steric Hindrance: The SN2 reaction is highly sensitive to steric effects. nih.gov The nucleophile must have unhindered access to the backside of the electrophilic carbon. libretexts.orgnih.gov As a primary alkyl halide, this compound has relatively little steric hindrance compared to secondary or tertiary halides, making it an excellent substrate for SN2 reactions. youtube.comlibretexts.org Increasing the substitution on the carbon atom bearing the leaving group, or on adjacent carbons, dramatically decreases the reaction rate by blocking the nucleophile's approach. libretexts.orglibretexts.orgnih.gov

Table 1: Relative Rates of SN2 Reaction for Different Substrates This table illustrates the profound impact of steric hindrance on the rate of SN2 reactions. As alkyl substitution increases around the reaction center, the reaction rate diminishes significantly.

SubstrateTypeRelative RateReason for Rate Difference
Methyl HalideMethyl>100Minimal steric hindrance.
This compound Primary ~1 Low steric hindrance, good substrate. libretexts.org
2-Iodopropane (B156323)Secondary<0.01Increased steric hindrance shields the carbon. libretexts.org
tert-Butyl IodideTertiary~0Extreme steric hindrance prevents backside attack. chemicalnote.comlibretexts.org

Bulky nucleophiles can also slow down an SN2 reaction. youtube.com For example, the tert-butoxide ion, despite being a strong base, is a poor nucleophile for substitution reactions because its bulky methyl groups hinder its approach to the carbon atom. youtube.com

The choice of solvent is crucial for SN2 reactions. libretexts.org Solvents are broadly classified as polar protic, polar aprotic, and non-polar. Polar aprotic solvents are generally the best choice for SN2 reactions. pressbooks.pub

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) are polar enough to dissolve the substrate and the (often ionic) nucleophile but lack acidic protons. pressbooks.pub They solvate the cation of a salt but leave the anionic nucleophile relatively "bare" and highly reactive. pressbooks.pubyoutube.com This high reactivity leads to a significantly faster SN2 reaction rate. pressbooks.pub

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess acidic protons and can form strong hydrogen bonds. libretexts.orgyoutube.com While they can dissolve the reactants, they strongly solvate the anionic nucleophile, creating a "solvent cage" around it. libretexts.org This solvation stabilizes the nucleophile, reduces its energy, and diminishes its reactivity, thereby decreasing the rate of SN2 reactions. libretexts.orgyoutube.com

Table 2: Effect of Solvents on SN2 Reaction Rate This table shows the relative rate of the SN2 reaction of azide (B81097) (N₃⁻) with 1-bromobutane (B133212) in different solvents, highlighting the superiority of polar aprotic solvents.

SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic331
Water (H₂O)Polar Protic807
Dimethyl Sulfoxide (DMSO)Polar Aprotic471,300
Dimethylformamide (DMF)Polar Aprotic372,800

Data adapted from general findings on solvent effects in SN2 reactions. pressbooks.pub

The unimolecular nucleophilic substitution (SN1) reaction is generally disfavored for primary alkyl halides like this compound because it proceeds through a high-energy primary carbocation intermediate. youtube.com However, the pathway can be forced or studied under specific conditions, primarily through the use of highly ionizing, polar protic solvents. libretexts.orgyoutube.com The SN1 mechanism is a two-step process: the first and rate-determining step is the spontaneous, slow ionization of the substrate to form a carbocation and a leaving group. chemicalnote.comyoutube.com The second step is the rapid attack of the carbocation by a nucleophile. chemicalnote.com The rate law for the SN1 reaction is first-order, depending only on the concentration of the substrate. pressbooks.pubyoutube.com

The feasibility of an SN1 reaction is dictated by the stability of the carbocation intermediate. libretexts.org Carbocations are electron-deficient species with a trigonal planar geometry and an empty p-orbital. libretexts.orgorganicchemistrytutor.com Their stability is increased by factors that can donate electron density, such as alkyl groups (via hyperconjugation and inductive effects) and resonance. libretexts.orgmasterorganicchemistry.com

Table 3: Relative Stability of Carbocations This table ranks carbocation stability, which is the primary factor determining the feasibility of an SN1 reaction.

Carbocation TypeExampleRelative StabilityReason
MethylCH₃⁺Least StableNo alkyl groups to donate electron density. libretexts.org
PrimaryCH₃CH₂CH₂⁺Very UnstableOnly one alkyl group provides minimal stabilization. libretexts.org
Secondary(CH₃)₂CH⁺StableTwo alkyl groups provide good stabilization. libretexts.org
Tertiary(CH₃)₃C⁺Most StableThree alkyl groups provide maximum stabilization. libretexts.org

The initial product of the ionization of this compound would be the highly unstable primary propyl carbocation. libretexts.org Because of this instability, this carbocation is prone to rearrangement to a more stable form before being trapped by a nucleophile. organicchemistrytutor.com A common rearrangement is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon. In the case of the propyl carbocation, this would result in the formation of the more stable secondary propyl (isopropyl) carbocation.

Recent research on the photodissociation of this compound ions has provided direct evidence for conformation-dependent reaction mechanisms. nih.gov Studies have shown that the anti and gauche conformers of the this compound ion dissociate through different pathways. nih.gov The gauche conformer was found to form the 2-propyl ion (the rearranged, more stable secondary carbocation), while the anti conformer formed a protonated cyclopropane (B1198618) ion. nih.gov These findings highlight that even for a simple primary halide, the potential for carbocation formation can lead to complex and competing reaction pathways, including rearrangement. nih.gov

Investigation of SN1 Reaction Pathways in Highly Ionizing Solvents

Competitive Elimination Pathways

For primary alkyl halides such as this compound, the dominant reaction pathway is typically the bimolecular nucleophilic substitution (S_N2) reaction, especially with good nucleophiles that are weak bases. libretexts.orgmasterorganicchemistry.com This is because the primary carbon is sterically unhindered, making it an accessible target for nucleophilic attack. libretexts.org

However, elimination reactions can compete with substitution. The primary elimination pathway for a primary alkyl halide is the bimolecular elimination (E2) reaction. lumenlearning.com The competition between S_N2 and E2 is influenced by several factors:

Nature of the Base/Nucleophile: The use of a strong, non-bulky base (like hydroxide, OH⁻, or an alkoxide, RO⁻) can lead to a mixture of S_N2 and E2 products. youtube.commasterorganicchemistry.com If a strong, sterically hindered (bulky) base is used, such as potassium tert-butoxide (KOt-Bu), the E2 pathway is favored because the bulky base finds it difficult to approach the electrophilic carbon for substitution, and instead abstracts a more accessible β-hydrogen. masterorganicchemistry.com

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com Elimination reactions lead to an increase in the number of molecules, which corresponds to a positive entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the -TΔS term more negative, thus favoring the elimination pathway.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) tend to favor S_N2 reactions, while polar protic solvents (e.g., ethanol) can favor E2. youtube.comacs.org Protic solvents can solvate the base, reducing its nucleophilicity and making it more likely to act as a base to promote elimination. acs.org

For this compound, S_N2 is generally the major pathway, but E2 becomes significant with strong bases and/or high temperatures. libretexts.orgmsu.edu

Elimination Reactions (E1 and E2) of this compound

Elimination reactions of this compound primarily proceed via the E2 mechanism. The E1 pathway is not significant for primary alkyl halides due to the high instability of the primary carbocation that would need to form. lumenlearning.comlibretexts.org

Kinetic and Mechanistic Studies of E2 Elimination

The E2 reaction is a single-step, concerted process where a base removes a proton from the β-carbon at the same time the halide leaving group departs from the α-carbon, forming a double bond. youtube.comntu.edu.sg

The kinetics of the E2 reaction are second-order, meaning the rate depends on the concentration of both the alkyl halide (this compound) and the base. youtube.comlibretexts.org

Rate Law: Rate = k[CH₃CH₂CH₂I][Base]

This bimolecular dependency is a key characteristic of the E2 mechanism. youtube.comyoutube.com The reaction rate increases as you go from primary to secondary to tertiary alkyl halides, which is related to the stability of the alkene-like transition state. youtube.comlibretexts.org

Transition State Analysis and Computational Modeling

The transition state of an E2 reaction is a critical concept for understanding its mechanism. In this state, several events occur simultaneously: the base is forming a bond with a β-hydrogen, the C-H bond is breaking, the C=C π-bond is forming, and the C-I bond is breaking. libretexts.orgyoutube.com This complex transition state has a partial double-bond character. libretexts.org

For the E2 reaction to occur, a specific geometry is required where the β-hydrogen and the leaving group (iodine) are in an anti-periplanar conformation. youtube.com This alignment allows for the smooth, simultaneous flow of electrons from the C-H bond to form the new π-bond as the leaving group departs. libretexts.org

Computational studies, often using methods like Density Functional Theory (DFT), are employed to model the geometry and energy of this transition state. These models confirm the concerted nature of the bond-breaking and bond-forming processes and help to rationalize reaction rates and product distributions. libretexts.org The transition state involves the rehybridization of the α and β carbons from sp³ to sp². libretexts.org

Table 1: Key Features of the E2 Transition State for this compound

Feature Description
Geometry Anti-periplanar arrangement of the β-hydrogen and the iodine leaving group.
Bonding Partial formation of the H-Base bond and the C=C π-bond.
Bond Breaking Partial breaking of the β C-H bond and the α C-I bond.
Hybridization The α and β carbons are in a state of rehybridization from sp³ to sp².
Charge A partial negative charge is distributed over both the base and the leaving group. libretexts.org
Regioselectivity (Saytzeff vs. Hofmann Products)

Regioselectivity in elimination reactions refers to the preference for forming a double bond at one position over another when multiple constitutional isomers are possible. chemistrysteps.com This is governed by two main principles:

Saytzeff's (or Zaitsev's) Rule: Predicts that the major product will be the more substituted (and therefore more stable) alkene. libretexts.orgchemistrysteps.com This is typically favored when using small, strong bases. libretexts.org

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is often observed when using a sterically bulky base or a poor leaving group.

In the case of This compound , there is no issue of regioselectivity. The α-carbon is C1, and the only β-carbon is C2. All β-hydrogens are on C2 and are equivalent. Therefore, the elimination of this compound can only yield one possible alkene product: propene .

Since only one product can be formed, the concepts of Saytzeff and Hofmann regioselectivity, which apply to substrates with non-equivalent β-hydrogens, are not relevant to the elimination of this compound.

E1 Elimination Pathways and Competing Reactions

The unimolecular elimination (E1) reaction is a two-step process. lumenlearning.compharmaguideline.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. libretexts.org The second step is the deprotonation of a β-hydrogen by a weak base to form the alkene. libretexts.org

The E1 pathway is highly unlikely for this compound. The formation of a primary carbocation (CH₃CH₂CH₂⁺) is energetically very unfavorable and is considered a high-energy, unstable intermediate. libretexts.org Therefore, the activation energy for this step is prohibitively high.

E1 reactions typically occur with tertiary and sometimes secondary alkyl halides in the presence of a weak base or nucleophile (like water or an alcohol) and often require heat. libretexts.orglumenlearning.com Even under conditions that might favor unimolecular reactions (polar protic solvent, weak base), this compound would still preferentially react via the S_N2 mechanism, as it avoids the formation of the unstable primary carbocation. msu.edulibretexts.org E1 and S_N1 reactions often compete, as they share the same initial carbocation formation step. msu.edu

Radical Reactions of this compound

Radical reactions involve species with unpaired electrons and proceed through a different mechanism than ionic reactions. These reactions typically have three phases: initiation, propagation, and termination. youtube.com

The carbon-iodine (C-I) bond in this compound is relatively weak and susceptible to homolytic cleavage , where the bond breaks symmetrically, with each atom retaining one of the bonding electrons. youtube.comaskiitians.comquora.com This cleavage generates a propyl radical (CH₃CH₂CH₂•) and an iodine radical (I•).

Initiation: CH₃CH₂CH₂I + energy (light/heat) → CH₃CH₂CH₂• + I•

This initiation step can be triggered by energy input, such as ultraviolet (UV) light (photolysis) or heat. askiitians.comnih.gov The photodissociation dynamics of this compound have been studied, revealing how different conformations (trans and gauche) of the molecule can influence the reaction pathways upon absorbing light. researchgate.net

Once formed, the propyl radical is highly reactive and can participate in a variety of propagation steps, such as:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from another molecule.

Addition to a π-bond: The radical can add across a double or triple bond. youtube.com

Coupling Reactions: Radical reactions can be used to form new carbon-carbon bonds. beilstein-journals.org

Termination steps involve the combination of two radical species to form a stable, non-radical product, which ends the chain reaction. youtube.comyoutube.com

Table 2: Phases of Radical Reactions

Phase Description Example (General)
Initiation Formation of initial radical species from a non-radical precursor, often requiring energy input (e.g., UV light or heat). youtube.comyoutube.com Cl₂ + UV light → 2 Cl•
Propagation A radical reacts with a stable molecule to form a new product and another radical, continuing the chain. youtube.com Cl• + CH₄ → HCl + •CH₃
Termination Two radicals combine to form a stable, non-radical molecule, terminating the chain reaction. youtube.com Cl• + Cl• → Cl₂

Homolytic Carbon-Iodine Bond Cleavage Mechanisms

Homolytic bond cleavage, or homolysis, is a process where a chemical bond breaks, and each resulting fragment retains one of the originally bonded electrons. libretexts.org This contrasts with heterolytic cleavage, where one fragment retains both electrons. youtube.com For the C-I bond in this compound, homolysis results in the formation of a propyl radical and an iodine radical.

This process is not spontaneous and requires an energy input, typically in the form of heat (thermolysis) or light (photolysis), to overcome the bond dissociation energy. libretexts.orglibretexts.org The initiation step can be represented as:

CH₃CH₂CH₂I + energy (Δ or hν) → CH₃CH₂CH₂• + I•

The C-I bond is weaker than C-H or C-C bonds, making its homolytic cleavage the preferred initiation pathway for radical reactions involving this compound. docbrown.infonih.gov

Radical Chain Reactions and Polymerization Tendencies

Once formed, the highly reactive propyl and iodine radicals can initiate a series of self-sustaining reactions known as a radical chain reaction. lumenlearning.com These reactions typically proceed through three distinct phases: initiation, propagation, and termination. libretexts.org

Initiation: The initial homolytic cleavage of the C-I bond to form radicals. libretexts.org

Propagation: The radical products react with stable molecules to generate new radicals, which continue the chain. libretexts.org For example, a propyl radical might abstract a hydrogen atom from another this compound molecule, or an iodine radical could react similarly. These propagation steps are responsible for the formation of the main reaction products.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radicals at any given time. lumenlearning.com

Due to the formation of reactive radical intermediates, this compound exhibits a tendency to polymerize. nih.gov Free radical polymerization can be initiated when a radical adds to an unsaturated molecule. masterorganicchemistry.com While this compound itself is saturated, its decomposition products or reaction with other molecules can lead to polymerization, particularly under conditions of heat, which can be explosive. nih.gov

Photodissociation Dynamics of this compound Ions

The study of this compound ions in the gas phase provides fundamental insights into how molecular structure influences chemical reactivity. Using advanced spectroscopic techniques, researchers can selectively prepare and dissociate different conformational isomers of the this compound cation.

Conformation-Specific Reaction Pathways

Like many organic molecules, this compound exists as a mixture of conformational isomers due to rotation around its carbon-carbon single bonds. The two primary conformers are anti and gauche. nih.gov Using techniques like mass-analyzed threshold ionization (MATI), it is possible to generate ion beams consisting of purely the anti or gauche conformer. aip.orgaip.org

Studies have shown that the photodissociation pathways of these conformers are distinct, demonstrating that the initial geometry of the ion can dictate the final products. nih.gov This conformation-dependent reactivity is a direct verification that reactants located at different points on a potential energy surface can undergo different reactions. nih.gov Specifically, upon excitation to the first excited electronic state, the gauche and anti conformers of the this compound ion follow different mechanistic pathways. nih.govaip.org However, this conformation-specificity is not observed upon excitation to higher electronic states (at 426 and 355 nm), where interconversion between the isomers likely occurs before dissociation. aip.orgaip.org

Kinetic Energy Release and Product Formation in Photodissociation

A key finding in the photodissociation of this compound ions is the significant difference in kinetic energy release (KER) depending on the starting conformer. nih.gov This difference in energy points to the formation of different products.

Anti-Conformer: Dissociation of the anti-1-iodopropane ion leads to products with a relatively small KER. Thermodynamic and computational data suggest this pathway results in the formation of a protonated cyclopropane ion (c-C₃H₇⁺) and an iodine atom. nih.gov

Gauche-Conformer: Dissociation of the gauche-1-iodopropane ion releases a much larger amount of kinetic energy. This pathway is believed to form the more stable 2-propyl cation (CH₃C⁺HCH₃) and an iodine atom. nih.gov

Photodissociation at different wavelengths leads to various fragment ions. At 355 nm, the process generates C₃H₇⁺, C₃H₅⁺, and C₂H₃⁺ ions. aip.org

Photodissociation Products of this compound Ion Conformers
Initial ConformerProposed C₃H₇⁺ ProductObserved Kinetic Energy Release (KER)
AntiProtonated CyclopropaneSmall
Gauche2-Propyl CationLarge

Spectroscopic Probes of Photochemical Intermediates

Several advanced spectroscopic techniques are employed to investigate the fleeting intermediates and complex dynamics of this compound photodissociation.

Mass-Analyzed Threshold Ionization (MATI): This method is crucial for preparing state- and conformation-selected molecular ions, allowing for the separate study of the gauche and anti forms. aip.org

Photofragment Translational Energy Spectroscopy: This technique, often combined with VUV photoionization, measures the kinetic energy and angular distribution of the dissociation fragments, providing insight into the dissociation mechanism. nih.govuni-wuerzburg.de

Resonance Raman Spectroscopy: By examining the intensities of Raman scattering, researchers can deduce the short-time dynamics immediately following photoexcitation, revealing which molecular motions (like C-I bond stretching) are most important in the initial stages of dissociation. researchgate.net

Time-Resolved Sum-Frequency Generation (TR-SFG): This surface-specific technique can be used to study the dynamics of molecules adsorbed on surfaces, such as the formation and behavior of intermediates on a platinum electrode. nih.gov

Surface Chemistry and Adsorption of this compound on Metal Surfaces

The interaction of this compound with metal surfaces is critical for understanding heterogeneous catalysis. Studies in ultrahigh vacuum (UHV) environments reveal how the molecule adsorbs, decomposes, and reacts on various metallic substrates.

On a copper (Cu(110)) surface, this compound adsorbs molecularly at 100 K. As the temperature increases to 110 K, the C-I bond cleaves, forming surface-bound propyl groups and adsorbed iodine. acs.org The subsequent chemistry of these propyl groups is coverage-dependent. At low coverages, they primarily yield propylene (B89431) and hydrogen. At higher coverages, other products like propane (B168953) and hexane (B92381) are also formed. acs.org

Thermal Decomposition Products of this compound on Cu(110) acs.org
Temperature (K)Desorbed ProductNotes
130HexaneHigher coverages only
200-230PropyleneDominant pathway
220PropaneHigher coverages only
315H₂From propyl decomposition
390Propylene, H₂Higher coverage pathway

On a molybdenum-aluminum (MoAl) alloy surface, the C-I bond of this compound also breaks at low temperatures (below 200 K), depositing iodine and forming propyl species. nih.govscispace.com These surface-bound propyl groups can then either eliminate a hydrogen to form propylene or be hydrogenated to yield propane. nih.gov

Studies on gold (Au) and platinum (Pt) surfaces show that these noble metals can also be active sites for adsorption and reaction. harvard.eduprinceton.edu While specific studies on this compound are less common, the general principles of haloalkane chemistry on these surfaces involve the cleavage of the carbon-halogen bond. On platinum, for instance, adsorbed molecules can undergo dissociation, and the surface can be probed using techniques like time-resolved sum-frequency generation to observe the dynamics of surface species. nih.gov The presence of defects like steps and vacancies on gold surfaces significantly enhances their reactivity toward adsorbates. harvard.edu

Carbon-Iodine Bond Scission on Metal Surfaces

The initial step in the surface chemistry of this compound is the selective cleavage of the carbon-iodine (C-I) bond upon adsorption. researchgate.netnih.gov This bond is relatively weak and readily breaks at low temperatures, leading to the formation of an adsorbed propyl group and an iodine adatom on the metal surface. This process is a common method for preparing well-defined alkyl intermediates for surface science studies. researchgate.net

Research on various metal surfaces has shown that C-I bond scission occurs well below room temperature. For instance, on a molybdenum-aluminum (MoAl) alloy thin film, the C-I bond in this compound cleaves below approximately 200 K. nih.govscispace.com Similarly, on a Platinum(111) surface, the C-I bond is thermally activated at low temperatures to produce the 1-propyl intermediate. researchgate.net The iodine atom remains on the surface, while the propyl fragment becomes available for further reactions.

Table 1: C-I Bond Scission Temperatures for this compound on Metal Surfaces

Metal Surface Approximate Scission Temperature (K) Source
MoAl Alloy < 200 nih.govscispace.com
Platinum (Pt(111)) Low temperatures (not specified) researchgate.net

Formation and Reactivity of Adsorbed Propyl Groups

Once formed, the adsorbed 1-propyl groups exhibit rich thermal chemistry, participating in a competition between several reaction pathways. researchgate.net The primary reactions observed are β-hydride elimination, reductive elimination (hydrogenation), and decomposition. researchgate.netnih.gov

β-Hydride Elimination: This is a common pathway for alkyl groups on metal surfaces. The 1-propyl intermediate eliminates a hydrogen atom from the beta-carbon (the middle carbon atom) to form gaseous propene (propylene) and a surface-adsorbed hydrogen atom. researchgate.netnih.gov On Pt(111), the formation of propene via β-hydride elimination has been directly identified at around 200 K using Reflection-Absorption Infrared Spectroscopy (RAIRS). researchgate.net

Reductive Elimination/Hydrogenation: The surface propyl groups can react with adsorbed hydrogen atoms (either from β-hydride elimination steps or from the background) to form propane, which then desorbs from the surface. researchgate.netnih.gov On Pt(111), 1-propyl intermediates yield significant amounts of propane. researchgate.net On MoAl alloy surfaces, the di-sigma bonded form of propylene (formed from propyl groups) can be hydrogenated to yield propane. nih.gov

Decomposition: At higher temperatures, the propyl groups can undergo complete decomposition. This involves the breaking of C-H and C-C bonds, ultimately leading to the formation of more stable surface species like propylidyne, and eventually just surface carbon and adsorbed hydrogen. researchgate.net

The branching ratio between these pathways is highly dependent on the specific metal surface and the experimental conditions. For example, studies on Pt(111) indicate that while 2-propyl intermediates (from 2-iodopropane) primarily yield propene, 1-propyl intermediates produce both propene and significant quantities of propane. researchgate.net

Table 2: Reaction Pathways of Adsorbed Propyl Groups on Metal Surfaces

Metal Surface Primary Products Key Reaction Steps Source
Platinum (Pt(111)) Propene, Propane, Hydrogen, Surface Carbon β-hydride elimination, reductive elimination, decomposition to propylidyne researchgate.net
MoAl Alloy Propene, Propane β-hydride elimination, hydrogenation nih.govscispace.com

Influence of Co-adsorbed Species (e.g., Hydrogen, Carbon Monoxide)

The reactivity of the adsorbed propyl species can be significantly modified by the presence of other co-adsorbed molecules on the metal surface, such as hydrogen or carbon monoxide (CO). researchgate.netresearchgate.net

Studies involving the co-adsorption of deuterium (B1214612) on Pt(111) surfaces with this compound have demonstrated that the presence of surface hydrogen isotopes facilitates hydrogenation reactions. researchgate.net These experiments lead to the formation of all possible propane and propene isotopomers, indicating that a dynamic exchange process occurs. researchgate.net This exchange is believed to happen through a cyclic propyl-propene-propyl mechanism, involving the interconversion between 1-propyl and 2-propyl intermediates on the surface. researchgate.net

On a Cobalt(0001) surface, which is relevant for Fischer-Tropsch synthesis, the presence of co-adsorbed hydrogen and CO has a marked effect on the reaction products from propyl adsorbates. researchgate.net Temperature-programmed reaction spectroscopy shows that pre-adsorbed hydrogen leads to an increase in the amount of propane produced, indicating that hydrogenation of the propyl species is enhanced. researchgate.net Conversely, the presence of co-adsorbed CO can block reaction sites and alter the electronic properties of the catalyst, thereby influencing the selectivity of the reaction pathways. researchgate.netnih.gov The competition for surface sites between propyl intermediates, hydrogen, and CO is a critical factor in determining the final product distribution in catalytic processes. researchgate.net

Relevance to Heterogeneous Catalysis and Olefin Metathesis Mechanisms

The surface chemistry of this compound serves as a valuable model system for understanding fundamental aspects of heterogeneous catalysis. researchgate.netrsc.org By generating well-defined alkyl intermediates, these studies provide molecular-level insights into reaction steps that are integral to complex industrial processes like olefin metathesis and Fischer-Tropsch synthesis. nih.govresearchgate.netrsc.org

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes, and it is often catalyzed by heterogeneous systems based on molybdenum or tungsten oxides. nih.govwikipedia.org A proposed key step in the metathesis mechanism involves metallacyclic intermediates. nih.govnih.gov Research on a MoAl alloy surface using 1,3-diiodopropane (B1583150) (a related compound to this compound) has provided direct evidence for this chemistry. nih.govscispace.com The study showed that a C3 metallacycle intermediate decomposed via C-C bond cleavage to produce ethylene (B1197577) and surface methylene (B1212753) species, a crucial step in the proposed olefin metathesis mechanism. nih.govscispace.com The study of propyl species from this compound on the same surface contributes to understanding the hydrogenation and dehydrogenation steps that compete with the metathesis pathway. nih.gov

Furthermore, the reactions of propyl groups on cobalt surfaces are directly relevant to the Fischer-Tropsch synthesis, a process that converts syngas (CO and H₂) into hydrocarbons. researchgate.net The behavior of propyl species in the presence of co-adsorbed CO and hydrogen helps to test proposed mechanisms for hydrocarbon chain growth. researchgate.net Therefore, the detailed knowledge gained from the surface reactions of this compound provides a critical foundation for the rational design of more efficient and selective heterogeneous catalysts. rsc.orgrsc.org

Applications of 1 Iodopropane in Advanced Synthesis

1-Iodopropane as an Alkylating Reagent in Organic Synthesis

As an electrophilic compound, this compound readily participates in nucleophilic substitution reactions. guidechem.com The iodine atom is an excellent leaving group, facilitating the transfer of the propyl group to various nucleophiles. This property is harnessed extensively in organic synthesis for the introduction of a propyl moiety onto other molecules. guidechem.com The primary mechanism for these reactions is typically the S_N2 (bimolecular nucleophilic substitution) pathway, which works best with primary alkyl halides like this compound. masterorganicchemistry.compressbooks.pub

This compound is frequently employed to alkylate heteroatoms such as oxygen, nitrogen, and sulfur. guidechem.com This process involves the reaction of a nucleophile containing the heteroatom with this compound, leading to the formation of a new carbon-heteroatom bond.

O-Propylation: Oxygen nucleophiles, such as alcohols and phenols, can be deprotonated by a base to form alkoxides or phenoxides. These anions then readily attack this compound to form propyl ethers. This is a cornerstone of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

N-Propylation: Nitrogen-containing compounds like amines can act as nucleophiles to displace the iodide from this compound, resulting in the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the starting materials and reaction conditions.

S-Propylation: Sulfur nucleophiles (thiolates), which are generated by deprotonating thiols, are excellent nucleophiles and react efficiently with this compound. A notable example is the synthesis of S-propyl-L-cysteine, an amino acid derivative. nih.gov

Table 1: Examples of Heteroatom Propylation using this compound

Heteroatom Nucleophile Class Example Nucleophile Product Class Example Product
Oxygen (O) Alcohols/Phenols Propan-1-ol Ethers Ethyl propyl ether pressbooks.pub
Nitrogen (N) Amines Dioctylamine Tertiary Amines Propyldioctylamine

| Sulfur (S) | Thiols | L-Cysteine | Thioethers | S-Propyl-L-cysteine nih.gov |

The alkylating power of this compound is particularly useful in the synthesis of ethers and esters, two important classes of organic compounds.

Ether Synthesis: The most common method for preparing unsymmetrical ethers using this compound is the Williamson ether synthesis. pressbooks.publibretexts.org This reaction involves an alkoxide ion acting as a nucleophile and attacking the this compound molecule. masterorganicchemistry.com Because the reaction proceeds via an S_N2 mechanism, the use of a primary alkyl halide like this compound is highly effective and minimizes competing elimination reactions. masterorganicchemistry.compressbooks.pub For instance, reacting sodium propoxide with this compound would yield dipropyl ether. Similarly, ethyl propyl ether can be synthesized from propanol (B110389) (which is converted to its alkoxide) and an ethyl halide, or vice-versa. pressbooks.pub

Ester Synthesis: Esters can be synthesized by reacting a carboxylic acid with an alkylating agent. tcichemicals.com In this context, this compound can serve as the source of the propyl group. The carboxylic acid is first converted to its conjugate base, a carboxylate ion, by treatment with a suitable base. nih.gov This highly reactive carboxylate then acts as a nucleophile, attacking the this compound to form the corresponding propyl ester. nih.gov This method is a valuable alternative to Fischer esterification, especially when dealing with sensitive substrates.

Table 2: Synthesis of Ethers and Esters with this compound

Product Class General Reaction Reactant 1 (Nucleophile) Reactant 2 (Electrophile) Example Product
Ethers Williamson Ether Synthesis libretexts.org Sodium Ethoxide This compound Ethyl Propyl Ether pressbooks.pub

| Esters | Carboxylate Alkylation nih.gov | Sodium Acetate | this compound | Propyl Acetate |

The introduction of small alkyl groups can significantly alter the physical, chemical, and biological properties of a molecule, such as its solubility, lipophilicity, and ability to interact with biological targets. This compound serves as a key reagent for introducing the propyl group to modify the structure of potential drug candidates. guidechem.com By propylating heteroatoms (O, N, S) within a complex molecule, medicinal chemists can fine-tune its properties to enhance efficacy or alter its metabolic profile. For example, converting a phenolic hydroxyl group to a propyl ether or a carboxylic acid to a propyl ester can change how the molecule is absorbed, distributed, and metabolized in the body.

Synthetic Utility in Pharmaceutical and Agrochemical Industries

Beyond general synthesis, this compound is a valuable building block and intermediate in the production of specialized, high-value chemicals for the pharmaceutical and agrochemical sectors. tcichemicals.comchemicalbook.com

An intermediate in the pharmaceutical industry is a chemical compound produced during the synthesis of an API. simsonpharma.com These compounds are the essential building blocks that undergo further reactions to yield the final drug substance. simsonpharma.comevonik.com this compound's ability to act as an efficient propylating agent makes it a useful intermediate in multi-step syntheses of complex APIs. chemicalbook.comnih.gov For example, it can be used to introduce a propyl group in the synthesis of precursors for various therapeutic agents. Its role is often crucial for constructing the precise molecular architecture required for the drug's therapeutic effect. simsonpharma.com One specific application is in the synthesis of iopamidol, a non-ionic, low-osmolar iodinated contrast agent, where related alkylating agents are used to build parts of the final molecular structure. google.com

Similar to its role in pharmaceuticals, this compound serves as a precursor in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides. tcichemicals.com The introduction of a propyl group can be a key step in building the active molecule responsible for the desired pesticidal or herbicidal activity. The synthesis of many complex organic molecules used in agriculture relies on the predictable and efficient reactivity of alkylating agents like this compound to construct the final product.

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
S-propyl-L-cysteine
Ethyl propyl ether
Propyldioctylamine
Dipropyl ether
Propyl acetate

Application in the Synthesis of Radiosynthesized Compounds

The integration of radioisotopes into organic molecules is a cornerstone of modern diagnostic medicine, particularly in Positron Emission Tomography (PET). This compound serves as a key precursor for introducing a propyl group, which can be radiolabeled, into larger molecules to create targeted imaging agents.

Preparation of Radiolabeled Propyl Derivatives for PET Imaging

Positron Emission Tomography (PET) is a molecular imaging technique that utilizes radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and measure metabolic processes in the body. radiopaedia.orgnih.gov The synthesis of these radiotracers is a critical process, often involving the automated production of precursors labeled with short-lived isotopes. nih.goviaea.org this compound, particularly when labeled with Carbon-11 ([¹¹C]this compound), is a valuable alkylating agent for this purpose. researchgate.net

The short half-life of ¹¹C (approximately 20.4 minutes) makes it suitable for PET studies, as it provides a sufficient imaging window while minimizing the patient's radiation exposure. researchgate.netnih.gov The synthesis of [¹¹C]this compound itself starts with ¹¹C-labeled precursors like carbon dioxide or methane (B114726) produced in a cyclotron. radiopaedia.orgresearchgate.net This labeled precursor is then used to introduce the [¹¹C]propyl group onto various molecules, creating PET ligands for specific biological targets. An example includes the synthesis of potential NK1-receptor ligands using [¹¹C]propyl iodide for PET imaging studies.

The choice of radionuclide is critical for PET imaging, with each having distinct properties that make it suitable for different applications. researchgate.net

Table 1: Common Radionuclides for PET Radiopharmaceutical Synthesis

Nuclide Half-Life (t½) Decay Mode (%) Maximum Energy (MeV) Application Notes
¹¹C 20.4 min 100% β+ 0.96 Ideal for labeling with methyl or propyl groups; allows for multiple studies in a single day. researchgate.netnih.gov
¹⁸F 109.8 min 97% β+, 3% EC 0.69 Longer half-life allows for distribution to sites without a cyclotron; widely used, as in FDG. nih.govresearchgate.net
¹³N 9.98 min 100% β+ 1.19 Used for myocardial perfusion imaging (e.g., [¹³N]ammonia). radiopaedia.org
¹⁵O 2.03 min 100% β+ 1.7 Very short half-life; used for blood flow and oxygen metabolism studies (e.g., [¹⁵O]water). radiopaedia.orgresearchgate.net

Data sourced from multiple scientific references. radiopaedia.orgnih.govresearchgate.net

The development of automated synthesis modules has streamlined the production of these radiopharmaceuticals, ensuring reliability and adherence to the stringent purity requirements for clinical use. nih.goviaea.org

Mechanistic Studies of Radioligand Binding

Radioligand binding assays are a powerful and precise technique used in pharmacology and drug discovery to characterize the interaction between a ligand and its receptor. oncodesign-services.comrevvity.com These assays utilize a radiolabeled compound (the radioligand) to quantify receptor number and affinity for various unlabeled test compounds. oncodesign-services.comnih.govnih.gov Propyl derivatives synthesized from precursors like this compound can be radiolabeled to serve as these critical tools.

The fundamental principle involves incubating a biological sample containing the target receptor (such as a cell membrane preparation) with the radioligand. oncodesign-services.comnih.gov After reaching equilibrium, the bound radioligand is separated from the unbound, typically by filtration, and the radioactivity of the bound fraction is measured. nih.gov

Several types of binding assays provide different, complementary information about the receptor-ligand interaction. revvity.com

Table 2: Types of Radioligand Binding Assays

Assay Type Purpose Key Parameters Determined
Saturation Binding To determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (KD). Bmax (Maximum binding capacity), KD (Dissociation constant)
Competition Binding To determine the affinity of an unlabeled test compound for the receptor by measuring its ability to compete with the radioligand. IC₅₀ (Inhibitory concentration 50%), Ki (Inhibition constant)
Kinetic Binding To measure the rates at which the radioligand associates with (Kon) and dissociates from (Koff) the receptor. Kon (Association rate constant), Koff (Dissociation rate constant)

Information compiled from various sources on radioligand binding methodologies. revvity.comnih.gov

These studies are crucial for understanding how a drug interacts with its target on a molecular level, guiding the development of new therapeutics. revvity.com The high sensitivity of radioligand assays allows for the detection of even low-abundance receptors. oncodesign-services.com

Advanced Materials Science Applications

This compound's reactivity makes it a valuable building block in materials science, where it is used to construct complex organic molecules and polymers with tailored properties.

Synthesis of Organic Functional Materials

Organic functional materials are molecules designed to have specific electronic, optical, or magnetic properties for use in applications like OLEDs, solar cells, and sensors. This compound is widely employed as an alkylating agent in the synthesis of these materials, serving to introduce a propyl group onto a molecular scaffold. mnstate.edu

A primary application of this compound in this context is in the formation of Grignard reagents. vaia.com By reacting this compound with magnesium metal in an anhydrous ether solvent, propylmagnesium iodide is formed. mnstate.edulibretexts.org This organometallic compound is a potent source of a nucleophilic propyl carbanion, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters. mnstate.eduleah4sci.com This C-C bond-forming capability is fundamental to building the complex carbon skeletons of many functional organic materials. vaia.comlibretexts.org

Precursor in Polymer Chemistry and Functional Coatings

The precise control of polymer architecture is essential for creating materials with desired physical and chemical properties. This compound and other alkyl iodides serve as important precursors and control agents in several polymerization techniques.

One significant application is in Iodine-Transfer Polymerization (ITP) , a type of reversible-deactivation radical polymerization (RDRP). tudelft.nl In this process, an alkyl iodide like this compound can act as a chain-transfer agent. wikipedia.orgresearchgate.netrubbernews.com A growing polymer radical can abstract the iodine atom from the chain-transfer agent, terminating that polymer chain and creating a new radical from the agent's alkyl group (a propyl radical in this case), which then initiates a new polymer chain. wikipedia.orgrubbernews.com This reversible transfer process allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions. tudelft.nl

Furthermore, monomers containing an iodide group can be used in techniques like ring-opening polymerization (ROP). rsc.org While not starting directly from this compound, the resulting polymers containing iodo-functional groups can undergo subsequent reactions, such as nucleophilic substitution, to attach other functional moieties. rsc.org The polymers synthesized through these methods can be used to create functional coatings, where the specific chemical groups introduced dictate the surface properties of the material, such as hydrophobicity or biocompatibility. researchgate.net

Catalytic Conversions Involving this compound

This compound is a versatile substrate for a range of catalytic reactions, enabling its conversion into a variety of other useful chemical compounds. The carbon-iodine bond is relatively weak, making it susceptible to cleavage and replacement in catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions: this compound, as an alkyl halide, can participate in various transition metal-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org In a typical palladium-catalyzed cycle, the Pd(0) catalyst undergoes oxidative addition with the alkyl halide (this compound). youtube.comyoutube.com This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com These reactions allow the propyl group from this compound to be coupled with aryl, vinyl, or other alkyl groups. libretexts.orgnih.gov

Grignard Reagent Reactions: As previously mentioned, the formation of propylmagnesium iodide from this compound is a key transformation. mnstate.eduvaia.com This Grignard reagent can then be used in a multitude of subsequent reactions. For instance, treatment with an alkyl halide in the presence of cuprous (Cu(I)) ions can lead to a Wurtz-like coupling to form a longer alkane. adichemistry.com

Elimination and Substitution Reactions: this compound can undergo catalytic dehydroiodination (the removal of H-I) to form propene, typically in the presence of a strong base. It can also undergo dehalogenation, which is the removal of the halogen atom. nih.govnih.govyoutube.com Additionally, the iodine atom can be substituted by other groups. For example, reacting an alkylmagnesium bromide or chloride (formed from the corresponding alkyl halide) with molecular iodine is a method to synthesize alkyl iodides like this compound. adichemistry.com

Electrocatalytic Reduction of this compound

The electrocatalytic reduction of organic halides, including alkyl iodides like this compound, is a significant area of research in synthetic electrochemistry. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-iodine bond. The general mechanism for the reduction of organic halides (RX) can proceed through a stepwise or a concerted pathway.

In a stepwise mechanism, the initial electron transfer forms a radical anion (RX•-), which then fragments into a radical (R•) and a halide anion (X⁻). The resulting radical can then be further reduced or can participate in other reactions researchgate.net.

Stepwise Dissociative Electron Transfer:

RX + e⁻ → [RX]•⁻

[RX]•⁻ → R• + X⁻

R• + e⁻ → R⁻

R⁻ + H⁺ → RH

Alternatively, the process can occur via a concerted mechanism where the electron transfer and bond cleavage happen simultaneously nih.gov. The specific pathway is influenced by factors such as the electrode material, the solvent, and the structure of the organic halide researchgate.net.

While detailed studies focusing exclusively on this compound are not extensively documented in the provided results, the principles of organic halide reduction are applicable. The electrocatalytic approach offers a controlled method for generating propyl radicals or anions from this compound, which can then be used in various synthetic applications. The choice of cathode material is crucial, with materials like silver being recognized for their catalytic activity in the reduction of organic halides nih.gov.

Role in Homogeneous and Heterogeneous Catalysis (e.g., olefin metathesis)

Homogeneous catalysis involves catalysts in the same phase as the reactants, often leading to high selectivity and activity nih.govethz.ch. Heterogeneous catalysis, where the catalyst is in a different phase, offers advantages in terms of catalyst separation and recycling ethz.chresearchgate.net.

While this compound's direct role as a ligand or primary component in well-established olefin metathesis catalysts (which are typically based on ruthenium, molybdenum, or tungsten) is not prominently described in the available literature, iodoalkanes can participate in various catalytic cycles harvard.edunih.govlibretexts.org. In the broader context of catalysis, alkyl halides can serve as precursors for organometallic reagents or as initiators for radical reactions.

The development of olefin metathesis has been marked by the design of catalysts that are tolerant to various functional groups harvard.edunih.gov. The reaction proceeds via a metallacyclobutane intermediate, and its applications are vast, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) libretexts.orgresearchgate.netsigmaaldrich.com.

Catalyst Design for Propane (B168953) Dehydrogenation and Related Reactions

A significant application involving iodine, and by extension the in-situ formation of this compound, is in the catalyst design for the oxidative dehydrogenation of propane (ODHP) to produce propylene (B89431). Propylene is a crucial platform chemical, and on-purpose production methods like ODHP are of great industrial interest researchgate.netacs.orgrsc.org.

In this process, iodine is used as a highly effective catalyst. The mechanism involves the formation of propyl halides, such as this compound and 2-iodopropane (B156323), as intermediates. At elevated temperatures, these intermediates undergo dehydrohalogenation to yield propylene aiche.org.

Research has shown that using iodine as a catalyst for propane oxidative dehydrogenation can achieve high yields of propylene. For instance, using dibromomethane (B42720) as an oxidant in an iodine-catalyzed system has resulted in single-pass yields of propylene and propyl halides up to 80% acs.orgfigshare.com.

The interplay between different halogens has also been explored. Studies on the use of iodine and bromine mixtures for propane oxidative dehydrogenation have demonstrated a synergistic effect, leading to higher propylene yields than when either halogen is used alone aiche.orgresearchgate.net. At temperatures around 500°C, both iodine and bromine can activate the C-H bond in propane, leading to the formation of propyl halides which then convert to propylene aiche.org.

Table 1: Performance of Iodine-Based Catalytic Systems in Propane Dehydrogenation This table is interactive. You can sort and filter the data.

Catalyst System Oxidant Temperature (°C) Propane Conversion (%) Propylene Selectivity (%) Propylene Yield (%) Reference
I₂ Dibromomethane - - - up to 80* acs.orgfigshare.com
I₂ / Br₂ O₂ - 71 83 >59 researchgate.net

*Yield includes propylene and propyl halides (C₃H₇X) which are readily converted to propylene.

This catalytic approach, where this compound is a key transient species, showcases an innovative strategy in catalyst design for alkane dehydrogenation, addressing the challenge of selective C-H bond activation acs.orgaiche.org.

Advanced Spectroscopic and Analytical Characterization of 1 Iodopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Iodopropane

NMR spectroscopy serves as a primary tool for determining the structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C, within a magnetic field.

The high-resolution ¹H NMR spectrum of this compound displays three distinct signals, corresponding to the three chemically non-equivalent sets of protons in the molecule (CH₃CH₂CH₂I). docbrown.info The integration of the signal areas reveals a proton ratio of 3:2:2, which is consistent with the structure of this compound. docbrown.info

The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The signal for the protons on the carbon adjacent to the electronegative iodine atom (C1) appears furthest downfield. The protons on the terminal methyl group (C3) are the most shielded and thus appear furthest upfield.

The splitting of these signals into multiplets is due to spin-spin coupling with protons on adjacent carbon atoms, following the n+1 rule. docbrown.info

The protons on C1 (-CH₂I) are adjacent to the two protons on C2, resulting in a triplet (n=2, 2+1=3).

The protons on C2 (-CH₂-) are coupled to both the three protons on C3 and the two protons on C1, theoretically leading to a complex multiplet. It is observed as a sextet, resulting from coupling to the five adjacent protons (n=5, 5+1=6).

The protons on the C3 methyl group (-CH₃) are adjacent to the two protons on C2, resulting in a triplet (n=2, 2+1=3).

Table 1: ¹H NMR Data for this compound

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1 (-CH₂I) ~3.18 Triplet ~7.1 2H
H2 (-CH₂-) ~1.84 Sextet ~7.1 2H
H3 (-CH₃) ~1.02 Triplet ~7.3 3H

Data is typically recorded in CDCl₃ solution. wiley.com

The proton-decoupled ¹³C NMR spectrum of this compound provides direct evidence of the carbon skeleton. docbrown.info It shows three distinct signals, confirming the presence of three unique carbon environments in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity of the iodine atom, with the carbon atom directly bonded to it (C1) being the most deshielded, though it appears at the most upfield position among the carbons bearing a halogen due to the "heavy atom effect". docbrown.infobhu.ac.in

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C1 (-CH₂I) ~9.6
C2 (-CH₂-) ~26.9
C3 (-CH₃) ~15.3

Data is typically recorded in CDCl₃ solution. wiley.com

Two-dimensional (2D) NMR techniques provide further confirmation of the this compound structure by showing correlations between nuclei. wiley.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. sdsu.edu For this compound, cross-peaks are observed between the protons on C1 and C2, and between the protons on C2 and C3. wiley.com This confirms the propyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu The HSQC spectrum of this compound shows three cross-peaks, definitively linking each proton signal to its corresponding carbon signal: H1 to C1 (δ ~3.18 / ~9.6), H2 to C2 (δ ~1.84 / ~26.9), and H3 to C3 (δ ~1.02 / ~15.3). wiley.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms, which is crucial for piecing together the molecular framework. sdsu.edu Key correlations for this compound include: wiley.com

H1 protons show correlations to C2 and C3.

H2 protons show correlations to C1 and C3.

H3 protons show correlations to C1 and C2.

These 2D NMR data collectively and unambiguously confirm the linear arrangement and atomic connectivity of the this compound structure.

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information on molecular weight and fragmentation patterns.

In EI-MS, high-energy electrons bombard the this compound molecule, causing it to ionize and form a molecular ion ([C₃H₇I]⁺•). docbrown.info This molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 170, corresponding to the molecular weight of the compound ([CH₃CH₂CH₂I]⁺•). docbrown.info The C-I bond is the weakest bond in the molecule, and its cleavage is a dominant fragmentation pathway. docbrown.infodocbrown.info This leads to two prominent fragments:

A peak at m/z 127 , corresponding to the iodine cation ([I]⁺). docbrown.info

A peak at m/z 43 , which is often the base peak (most abundant ion), corresponding to the propyl cation ([CH₃CH₂CH₂]⁺). docbrown.info

Iodine is monoisotopic (100% ¹²⁷I), so unlike compounds containing chlorine or bromine, this compound does not exhibit a characteristic M+2 isotope pattern. docbrown.infodocbrown.info A small M+1 peak at m/z 171 is observable, resulting from the natural abundance of the ¹³C isotope (~1.1%). docbrown.info

Table 3: Major Ions in the EI Mass Spectrum of this compound

m/z Ion Fragment Identity
170 [C₃H₇I]⁺• Molecular Ion (M⁺)
127 [I]⁺ Iodine Cation
43 [C₃H₇]⁺ Propyl Cation (Base Peak)
42 [C₃H₆]⁺• Propene Radical Cation
41 [C₃H₅]⁺ Allyl Cation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the elemental formula of a molecule. While conventional MS provides a nominal mass (integer value), HRMS can provide an exact mass to several decimal places.

For this compound (C₃H₇I), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ¹²⁷I). This high-precision measurement allows for the unambiguous differentiation of this compound from other potential compounds that might have the same nominal molecular weight but different elemental compositions.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Tetramethylsilane
Carbon Dioxide
Nitrogen
Hydrogen
Sulfur Dioxide
Oxygen
Nitrous Oxide
Carbon Monoxide
Methyl Chloride
Sulfur Hexafluoride
Carbon Tetrafluoride

Photoelectron-Photoion Coincidence (PEPICO) Techniques for Ion Energetics

Photoelectron-Photoion Coincidence (PEPICO) spectroscopy is a powerful experimental technique that provides detailed insights into the energetics and dynamics of ions. researchgate.netwikipedia.org The method combines photoionization mass spectrometry with photoelectron spectroscopy. wikipedia.org In a PEPICO experiment, gas-phase molecules are ionized by vacuum ultraviolet (VUV) radiation, resulting in the formation of a cation and a photoelectron for each molecule. wikipedia.org The mass of the resulting ion is determined, typically by time-of-flight (TOF) mass spectrometry, while the kinetic energy of the corresponding electron is also measured. researchgate.netwikipedia.org

By detecting the ion and electron in coincidence, it is possible to precisely determine the internal energy of the parent ion. researchgate.net This energy is established by the law of conservation of energy: E(ion) = hν − IE − E(el), where hν is the photon energy, IE is the ionization energy, and E(el) is the measured kinetic energy of the electron. researchgate.net This ability to state-select the internal energy of the ion allows for the detailed study of its subsequent unimolecular dissociation dynamics, including the measurement of accurate dissociation onsets and reaction rates. researchgate.net

In the context of this compound, PEPICO techniques are instrumental in exploring conformation-specific reaction dynamics. Studies have shown that the photodissociation of this compound ions is strongly dependent on the initial conformation of the ion. nih.gov The molecule exists as two stable conformers: trans (or anti) and gauche. nih.gov Using low-temperature conditions to prevent interconversion, these conformers can be selectively generated and studied. nih.gov It has been demonstrated that the kinetic energy released during the dissociation of this compound ions differs significantly between the two forms. nih.gov Ab initio calculations and thermodynamic data suggest that this difference arises from distinct reaction mechanisms for each conformer:

gauche -1-iodopropane ions dissociate to form 2-propyl ions. nih.gov

anti -1-iodopropane ions dissociate to form protonated cyclopropane (B1198618) ions. nih.gov

This conformation-specific behavior highlights how PEPICO can unravel complex ion energetics and reaction pathways that would otherwise be averaged out in bulk experiments. nih.gov

TechniquePrincipleApplication to this compound
PEPICO Correlated detection of a photoelectron and its corresponding photoion to determine the ion's internal energy precisely. researchgate.netwikipedia.orgStudying the conformation-specific photodissociation energetics and mechanisms of trans and gauche this compound ions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a fundamental analytical method for investigating molecular structure and bonding. nih.gov These techniques probe the discrete vibrational energy levels of a molecule. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the molecule's polarizability. ksu.edu.sa Because the selection rules for the two techniques are different, they provide complementary information. nih.govspectroscopyonline.com Vibrations that are strong in the IR spectrum are often weak or absent in the Raman spectrum, and vice versa. spectroscopyonline.com For molecules with a center of symmetry, fundamental vibrational modes cannot be both IR and Raman active, a principle known as the rule of mutual exclusion. nih.gov

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound arises from the various ways its atoms can move relative to each other. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.orglibretexts.org For this compound (C₃H₇I), this results in 3(11) - 6 = 27 fundamental modes. The assignment of these modes to specific peaks in the IR and Raman spectra is a complex process, often aided by ab initio calculations, comparison with similar molecules, and analysis of isotopic substitution effects. nih.govnih.gov

For this compound, resonance Raman studies have identified three key Franck-Condon active vibrational modes that dominate the spectra. researchgate.netresearchgate.net These modes are primarily associated with the initial structural changes that occur upon photoexcitation. The most prominent of these is the C-I stretching mode, which is a key vibration in the photodissociation process.

A partial assignment of the fundamental vibrational modes for this compound is presented below, based on resonance Raman experimental data.

Wavenumber (cm⁻¹)Tentative AssignmentSpectroscopic Technique
~500-600C-I StretchRaman researchgate.net
~1000-1200C-C Stretch / CH₂ RockRaman researchgate.net
~1200-1400CH₂ Wag / TwistRaman researchgate.net
~2800-3000C-H StretchRaman, IR

Note: This table represents a simplified overview. A complete assignment requires detailed analysis of all 27 fundamental modes for each conformer.

Conformational Analysis using Vibrational Spectroscopy (Trans and Gauche Conformers)

This compound exhibits conformational isomerism due to rotation around the C-C single bond, leading to the presence of trans (also referred to as anti) and gauche conformers at room temperature. nih.govresearchgate.net In the trans conformer, the iodine atom and the terminal methyl group are on opposite sides of the carbon backbone, while in the gauche conformer, they are positioned at approximately a 60° dihedral angle to each other. imperial.ac.ukfccc.edu

Vibrational spectroscopy is a key tool for studying these conformers. The trans and gauche forms have distinct geometries and symmetries, leading to different vibrational frequencies and intensities in their IR and Raman spectra. nih.govresearchgate.net Resonance Raman spectroscopy has been particularly effective in probing the different dynamics of these conformers. researchgate.net Although time-of-flight experiments have indicated similar total internal energy distributions in the photofragments from both conformers, resonance Raman intensity analysis suggests that the energy partitioning among the various vibrational modes could be noticeably different. researchgate.net For instance, the initial changes in the C-C bond lengths and the three-carbon atom angle upon C-I bond cleavage are predicted to be dramatically different for the trans and gauche forms. researchgate.net

ConformerDescriptionKey Vibrational Spectroscopy Finding
Trans (Anti) Iodine atom and terminal methyl group are on opposite sides of the carbon chain. imperial.ac.ukExhibits different initial photodissociation dynamics for the carbon backbone compared to the gauche conformer. researchgate.net
Gauche Iodine atom and terminal methyl group are at a ~60° dihedral angle. fccc.eduShows significantly different changes in the three-carbon angle during the initial C-I bond cleavage. researchgate.net

Resonance Raman Spectroscopy and Photodissociation Dynamics

Resonance Raman spectroscopy is an advanced vibrational technique where the wavelength of the incident laser is tuned to coincide with an electronic absorption band of the molecule. iaea.orgaps.org For this compound, this involves using excitation wavelengths within its A-band absorption, which is a broad, featureless band attributed to an n → σ* transition localized on the C-I bond. researchgate.net This resonant excitation dramatically enhances the intensity of Raman scattering for vibrational modes that are coupled to the electronic transition. researchgate.netresearchgate.net

By analyzing the intensities of the fundamental, overtone, and combination bands in the resonance Raman spectra, it is possible to model the short-time photodissociation dynamics on the excited state potential energy surface. researchgate.netcore.ac.uk For this compound, resonance Raman spectra taken at multiple excitation wavelengths show that the Raman intensity is concentrated in features assigned to three Franck-Condon active modes. researchgate.netresearchgate.net This indicates that motion along these specific coordinates—primarily the C-I stretch, but also involving the carbon skeleton—dominates the initial moments of the C-I bond cleavage. researchgate.net The featureless nature of the absorption spectrum suggests that this direct photodissociation is a very fast process. researchgate.net The analysis provides critical information on how the molecule's geometry changes immediately following photon absorption, offering a window into the first few femtoseconds of the chemical reaction. researchgate.net

Advanced Chromatographic Techniques for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify components in a mixture. advancechemjournal.comresearchgate.net The technique involves injecting a liquid sample into a mobile phase that is forced under high pressure through a column containing a stationary phase. advancechemjournal.comyoutube.com The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. advancechemjournal.com For a compound like this compound, HPLC can be used for purification or to determine its concentration in complex mixtures, such as reaction products or environmental samples.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

The choice of detector in HPLC is critical and depends on the physicochemical properties of the analyte. researchgate.net While standard UV-Visible detectors are common, several specialized detectors offer enhanced sensitivity or selectivity for compounds like this compound. youtube.comresearchgate.net

UV-Visible (UV-Vis) Detectors : This is the most common type of HPLC detector. researchgate.net It is suitable for this compound as the C-I bond gives rise to UV absorption. researchgate.net A diode array detector (DAD) or photodiode array (PDA) detector can acquire an entire spectrum for each point in the chromatogram, aiding in peak identification and purity assessment.

Refractive Index (RI) Detector : This is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. juniperpublishers.com While less sensitive than UV-Vis detectors, it is useful when the analyte lacks a strong chromophore or when analyzing mixtures with components that are not UV-active. juniperpublishers.com

Evaporative Light Scattering Detector (ELSD) : This detector is suitable for non-volatile analytes. juniperpublishers.com The column eluent is nebulized, the mobile phase is evaporated, and the remaining solid or liquid analyte particles scatter a light beam. The amount of scattered light is proportional to the mass of the analyte. juniperpublishers.com This detector is advantageous as it does not require the analyte to have a chromophore.

Laser-Induced Fluorescence (LIF) Detector : For analytes that are fluorescent or can be derivatized with a fluorescent tag, the LIF detector offers exceptional sensitivity and selectivity. researchgate.net While native this compound is not strongly fluorescent, this detector would be applicable in specific analytical schemes involving derivatization.

Detector TypePrincipleApplicability for this compound
UV-Visible (UV-Vis) Measures absorbance of UV or visible light by the analyte. youtube.comDirectly applicable due to the UV-absorbing C-I bond. researchgate.net
Refractive Index (RI) Measures changes in the refractive index of the eluent. juniperpublishers.comUniversal detection method, but with lower sensitivity.
Evaporative Light Scattering (ELSD) Detects light scattered by analyte particles after mobile phase evaporation. juniperpublishers.comSuitable if this compound is in a mixture with non-volatile components; provides a response independent of optical properties.
Laser-Induced Fluorescence (LIF) Excites fluorescence with a laser and measures the emitted light. researchgate.netHigh sensitivity, but would require derivatization of this compound with a fluorescent tag.
Post-Column Photochemical Reactors for Electrochemical Detection

Post-column photochemical reaction systems represent a sophisticated approach for enhancing the detection of analytes in High-Performance Liquid Chromatography (HPLC). nih.gov This method of derivatization offers several advantages over traditional chemical-based derivatization. nih.gov The core of the system is a photochemical reactor, often referred to as a PhCR, which typically employs a UV lamp to irradiate the column effluent. htds.frbasinc.com

Principle of Operation: Analytes that are not electrochemically active in their native state can be transformed into detectable species through photolysis. basinc.com As the analyte elutes from the HPLC column, it passes through a knitted fluoropolymer reaction coil. basinc.comsigmaaldrich.com This coil is irradiated by a UV light source, commonly a low-pressure mercury lamp emitting at 254 nm. htds.frspincotech.com The UV energy induces photochemical reactions, such as photolytic derivatization, which can alter the analyte's structure to make it electrochemically active. sigmaaldrich.com The photoproducts then flow to an electrochemical (EC) detector for sensitive and selective quantification. nih.gov

Application to this compound: While direct applications for this compound are not extensively documented in literature, the principles of photochemistry strongly support the method's applicability. The carbon-iodine (C-I) bond in iodoalkanes is known to be susceptible to photolysis. acs.org Irradiation with UV light can cleave this bond, leading to the formation of iodide ions and propyl radicals. The resulting iodide ions can be readily detected by an electrochemical detector. Studies on the aqueous photochemistry of iodide ions and related compounds demonstrate that various iodine species can be generated and detected, supporting the viability of this technique. rsc.orgnih.gov Research on photochemical vapor generation has shown that iodide can be converted to volatile iodoalkanes through radical-induced reactions, further highlighting the link between photochemistry and this class of compounds. researchgate.net

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the analysis of volatile compounds like this compound. birchbiotech.com It is highly effective for separating components in a mixture and for determining the purity of a substance. birchbiotech.comwm.edu

Methodology for Purity and Mixture Analysis: In a typical GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. birchbiotech.com The separation is based on the differential partitioning of compounds between the two phases. For alkyl iodides, including this compound, columns packed with polymer porous beads (e.g., Synachrom) or capillary columns with silicon-based phases (e.g., Rtx-1, DB-1) are effective. wm.eduoup.comshimadzu.com

A Flame Ionization Detector (FID) is commonly used for the detection of alkyl iodides due to its sufficient sensitivity. oup.comoup.com The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. For quantitative analysis of mixtures, calibration curves are constructed by plotting the peak area or peak height against known concentrations of a standard. These curves have been shown to be linear for alkyl iodides, allowing for reliable quantification. oup.com

Below is a table summarizing GC analytical conditions used for this compound analysis in a mixture of alkyl halides. shimadzu.com

ParameterValue
Instrument GC-MS (GCMS-QP2010 Ultra)
Autosampler AOC-5000 Plus (HS)
Column Rtx-1 (60 m length, 0.25 mm I.D., df=1.0 µm)
Incubation Temp. 80 °C
Incubation Time 30 min
Column Flow Rate 1.18 mL/min
Injection Mode Split
Retention Time 8.672 min

Coupled Techniques (GC-MS, LC-MS) for Comprehensive Characterization

Coupling chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of compounds in complex matrices. digitellinc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of volatile compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer serves as a highly specific detector. uoguelph.ca As each compound elutes from the GC column, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). oup.com This produces a mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum shows a parent molecular ion peak [M]⁺ at an m/z of 170, which corresponds to [C₃H₇I]⁺. docbrown.info The C-I bond is the weakest bond in the molecule, leading to its preferential cleavage. This results in the formation of the propyl cation ([C₃H₇]⁺) at m/z 43, which is typically the most abundant fragment and is therefore designated as the base peak. docbrown.info This characteristic fragmentation pattern allows for confident identification of this compound. shimadzu.comdocbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique generally applied to non-volatile or thermally labile compounds that are not suitable for GC analysis. uoguelph.cawiley.com While GC-MS is more direct for analyzing this compound, LC-MS could be employed in specific scenarios, for instance, when analyzing reaction mixtures where both volatile and non-volatile species are present or if derivatization is performed to enhance ionization. nih.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Studies of this compound

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu

Principles of XPS: The method is based on the photoelectric effect. A sample is irradiated with a beam of X-rays, causing core-level electrons to be ejected. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for chemical state analysis. nih.gov XPS is performed under ultra-high vacuum conditions and can detect all elements except hydrogen and helium. wikipedia.org

Application to this compound Surface Studies: XPS is an ideal tool for studying the adsorption and reaction of this compound on various surfaces. Although studies focusing specifically on this compound are limited, research on analogous alkyl iodides provides a clear framework for its analysis. acs.org When an alkyl iodide is adsorbed onto a surface, XPS can track the fate of the iodine and carbon atoms.

Studies on similar molecules like 1,1,1-trifluoroethyl iodide on a GaAs(100) surface have shown that the molecule dissociates below room temperature, breaking the C-I bond. acs.org This results in chemisorbed alkyl species and iodine atoms on the surface, which can be identified by their respective XPS signals. acs.org

For this compound, one would monitor the I 3d and C 1s core level regions. The binding energies for iodine are well-established. For instance, in copper (I) iodide, the I 3d₅/₂ and I 3d₃/₂ peaks are located at binding energies of 619 eV and 631 eV, respectively. researchgate.net A shift in these binding energies upon adsorption would provide information about the interaction between the iodine atom and the surface. Similarly, changes in the C 1s spectrum would indicate alterations in the chemical state of the propyl chain.

The following table presents typical binding energies for core levels relevant to XPS studies of this compound.

ElementCore LevelTypical Binding Energy (eV)Reference
IodineI 3d₅/₂619 researchgate.net
IodineI 3d₃/₂631 researchgate.net
CarbonC 1s (adventitious)~284.8 wikipedia.org

Theoretical and Computational Studies of 1 Iodopropane

Quantum Chemical Calculations

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are instrumental in elucidating the electronic structure, geometry, and energetics of 1-iodopropane.

Ab initio and DFT calculations have been employed to determine the optimized geometries and energies of the conformers of this compound. These computational methods solve the electronic Schrödinger equation to predict molecular properties from first principles. For instance, DFT calculations using Becke's three-parameter hybrid-exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set are used for geometry optimizations. dntb.gov.ua The results of these calculations, such as bond lengths and angles, can be compared with experimental data to validate the theoretical models. dntb.gov.ua

Thermodynamic arguments and ab initio calculations have been used to understand the different reaction mechanisms for the gauche and anti conformers of this compound ions. nih.gov These studies indicate that the kinetic energy released during photodissociation is conformation-dependent. nih.gov

Table 1: Selected Calculated and Experimental Geometrical Parameters for this compound

Parameter Calculated Value (DFT/B3LYP) Experimental Value
C-I Bond Length 2.14 Å 2.13 Å
C-C-C Bond Angle 112.5° 112.0°
C-C-I Bond Angle 110.8° 110.5°

Note: The calculated values are representative and can vary with the level of theory and basis set used.

This compound exists as two stable conformers: anti (or trans) and gauche. The rotation around the C1-C2 bond leads to these different spatial arrangements of the atoms. The anti conformer, where the iodine atom and the methyl group are on opposite sides, is generally the more stable, lower-energy form. The gauche conformer, with the iodine atom and methyl group at a dihedral angle of approximately 60°, is slightly higher in energy. libretexts.org

The energy barrier for the interconversion between these conformers is relatively low, allowing for rapid rotation at room temperature. nih.gov This low barrier means that under ambient conditions, both conformers are present in a mixture. nih.gov The relative populations of the trans and gauche conformers in a cyclohexane (B81311) solution at room temperature have been estimated to be 45.3% for trans and 54.7% for gauche, based on Fourier-transform Raman spectra. researchgate.net The energy difference between the gauche and anti conformers is a key parameter in understanding the molecule's reactivity. For propane (B168953), the torsional barrier is approximately 14 kJ/mol (3.4 kcal/mol). libretexts.org

Table 2: Relative Energies of this compound Conformers

Conformer Dihedral Angle (I-C-C-C) Relative Energy (kcal/mol)
Anti ~180° 0
Gauche ~60° ~0.9

Note: The relative energy of the gauche conformer is primarily due to steric strain between the iodine atom and the methyl group.

Quantum chemical calculations are crucial for modeling the transition states and reaction pathways of chemical reactions involving this compound, such as the E2 elimination reaction. chemistrysteps.com In an E2 reaction, a base removes a proton from a carbon atom adjacent to the one bearing the leaving group (the iodine atom), and a double bond is formed in a single, concerted step. chemistrysteps.commasterorganicchemistry.com

Computational models can map the potential energy surface of the reaction, identifying the transition state structure and its associated activation energy. The transition state for an E2 reaction of this compound involves the partial breaking of the C-H and C-I bonds and the partial formation of the C=C π bond and the bond between the base and the proton. chemistrysteps.com The stability of the forming alkene influences the activation energy, with more substituted alkenes being more stable and thus favored. chemistrysteps.comlibretexts.org The geometry of the transition state, particularly the anti-periplanar arrangement of the abstracted proton and the leaving group, is a critical factor for the E2 mechanism. chemistrysteps.com

Spectroscopic Simulations and Interpretation

The prediction of vibrational spectra through computational methods, primarily using Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. These calculations determine the harmonic vibrational frequencies of a molecule, which correspond to the energies of its fundamental vibrational modes. These modes include stretching, bending, rocking, and twisting motions of the atoms.

The process typically involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP) with a chosen basis set (e.g., 6-31G(d)). Following geometry optimization, a frequency calculation is performed to yield the vibrational wavenumbers and their corresponding infrared (IR) intensities nih.govwisc.edu. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental results nih.gov.

Table 1: Selected Experimental Infrared Absorption Bands for this compound

Vibrational Mode Experimental Wavenumber (cm⁻¹)
C-H Stretching ~2845 - 2975
C-H Bending/Deformation ~1370 - 1470

This table presents experimentally observed data. A corresponding theoretical column would require specific computational results.

Theoretical calculations are also extensively used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically employed within a DFT framework nih.govimist.ma. This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

To obtain the chemical shift (δ), the calculated isotropic shielding value (σ) of a reference compound, almost universally Tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding value of the nucleus of interest (σ_nucleus) docbrown.info. The formula is expressed as:

δ = σ_ref - σ_nucleus

This procedure is performed for both proton (¹H) and carbon-13 (¹³C) nuclei to predict the complete NMR spectrum. The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the proper modeling of solvent effects mdpi.com.

For this compound, there are three distinct carbon environments and three distinct proton environments, leading to three signals in both the ¹³C and ¹H NMR spectra, respectively. While specific GIAO-calculated chemical shifts for this compound are not available in the provided search results, experimental data is well-documented and serves as a benchmark for such theoretical predictions.

Table 2: Comparison of Experimental and Theoretical NMR Chemical Shifts (ppm) for this compound

Atom Experimental Chemical Shift (ppm) Theoretical Chemical Shift (ppm)
¹H NMR
CH₃- ~1.02 Data not available
-CH₂- ~1.85 Data not available
-CH₂-I ~3.18 Data not available
¹³C NMR
C H₃- 15.3 docbrown.info Data not available
-C H₂- 26.9 docbrown.info Data not available

Note: The experimental values are typically measured in a solvent like deuterated chloroform (B151607) (CDCl₃) docbrown.info. Theoretical calculations would need to account for solvent effects to achieve high accuracy.

The validation of predicted shifts against the robust experimental data shown above is a critical step in computational spectroscopy. A strong correlation between the calculated and observed values would confirm the accuracy of the computational model and its utility in structural elucidation nih.gov.

Toxicological Pathways and Safety Research for 1 Iodopropane

Mechanistic Toxicology of Halogenated Hydrocarbons

Halogenated hydrocarbons, a class of organic compounds containing at least one halogen atom, exhibit a wide range of toxicological effects. The mechanisms underlying their toxicity are often related to their chemical reactivity. For 1-iodopropane, the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds found in its counterparts, 1-bromopropane and 1-chloropropane (B146392). This weaker bond makes this compound more reactive, particularly in nucleophilic substitution reactions, which is a key factor in its biological activity and toxicity profile smolecule.com. Chronic exposure to iodides may lead to a condition known as “iodism,” characterized by skin rash, runny nose, headache, and irritation of mucous membranes deepwaterchemicals.com.

Adverse Outcome Pathways (AOPs) Relevant to this compound Exposure

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a Molecular Initiating Event (MIE) to an adverse outcome (AO) at a biological level of organization relevant to risk assessment epa.govopenaccessgovernment.orgnih.gov. The AOP framework is "chemically agnostic," meaning it describes the sequence of events rather than the action of a specific chemical openaccessgovernment.orgnih.gov. For this compound, no fully established AOPs are currently documented in the AOP database. However, based on its chemical properties and the known mechanisms of similar halogenated compounds, potential AOPs can be postulated.

The MIE for this compound is likely its covalent binding to biological macromolecules, a consequence of its high reactivity smolecule.com. This event can trigger a cascade of subsequent key events (KEs). For instance:

MIE: Covalent binding of this compound to proteins.

KE1: Alteration of protein structure and function (e.g., enzyme inhibition).

KE2: Disruption of cellular pathways (e.g., energy metabolism, signaling).

KE3: Cellular damage and cytotoxicity.

AO: Organ toxicity (e.g., hepatotoxicity, nephrotoxicity).

Another potential AOP could involve genotoxicity:

MIE: Covalent binding of this compound to DNA, forming DNA adducts.

KE1: DNA damage and mutations.

KE2: Genomic instability.

AO: Carcinogenicity or mutagenicity merckmillipore.comsigmaaldrich.com.

Furthermore, given that chronic iodide exposure can impact the thyroid, an AOP involving disruption of thyroid hormone homeostasis could be relevant, especially since iodine status can modulate thyroid-related AOPs deepwaterchemicals.comopenaccessgovernment.org.

Interaction with Biological Macromolecules and Cellular Targets

The high reactivity of this compound facilitates its interaction with various nucleophilic sites within cells. As an alkylating agent, it can form covalent bonds with biological macromolecules such as proteins, lipids, and nucleic acids. This interaction is a critical step in its toxic mechanism.

Specific cellular targets include enzymes. For example, this compound has been shown to be an inhibitor of cobalamin (Vitamin B12)-containing enzymes, which are crucial for various metabolic processes nih.gov. The nucleophilic centers in amino acid residues of proteins (e.g., cysteine, histidine, lysine) are susceptible to alkylation by this compound, leading to conformational changes and loss of enzyme function.

Interaction with DNA can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication, representing a pathway to carcinogenicity merckmillipore.comsigmaaldrich.com. The propensity for this compound to act as a substrate for enzymes like haloalkane dehalogenases also demonstrates its direct interaction with protein active sites nih.gov.

Metabolic Pathways and Biotransformation of this compound in Biological Systems

Metabolic pathways are series of chemical reactions within a cell, catalyzed by enzymes, that modify a starting molecule to yield a final product libretexts.org. The biotransformation of this compound, like other xenobiotics, primarily involves enzymatic processes aimed at increasing its water solubility to facilitate excretion. These pathways can lead to detoxification, but in some cases, can also result in the formation of more toxic reactive intermediates. The primary routes of metabolism for similar haloalkanes involve oxidation via the cytochrome P450 (CYP) system and conjugation with glutathione (GSH) nih.gov.

Formation of Metabolites and Conjugates (e.g., propyl-glutathione)

The conjugation of this compound with glutathione is a key metabolic step. A known human metabolite of this compound is propyl-glutathione nih.gov. This reaction is typically catalyzed by glutathione S-transferases (GSTs). Following this initial conjugation, the propyl-glutathione conjugate can be further processed through the mercapturic acid pathway.

While detailed metabolic studies specifically for this compound are limited, the metabolism of the closely related compound 1-bromopropane provides a well-studied analogue. The metabolism of 1-bromopropane results in a variety of urinary metabolites, suggesting a similar pathway for this compound nih.gov. These metabolites are formed through both oxidation and glutathione conjugation pathways nih.gov.

Table 1: Potential Metabolites of this compound (based on direct evidence and analogy with 1-bromopropane metabolism nih.govnih.gov)
Metabolite/ConjugateFormation Pathway
Propyl-glutathioneDirect conjugation with glutathione (GSH)
N-acetyl-S-propylcysteine (Mercapturic Acid)Further metabolism of the glutathione conjugate
N-acetyl-3-(propylsulfinyl)alanineOxidation of the mercapturic acid derivative
N-acetyl-S-(2-hydroxypropyl)cysteineInitial P450 oxidation followed by GSH conjugation and metabolism
N-acetyl-S-(2-oxopropyl)cysteineFurther oxidation of the hydroxypropyl intermediate

Enzymatic Biotransformation and Detoxification Mechanisms

The enzymatic biotransformation of this compound involves several key enzyme systems that play roles in both detoxification and, potentially, metabolic activation.

Glutathione S-transferases (GSTs): These enzymes catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of this compound, displacing the iodide ion. This conjugation reaction is a major detoxification pathway, as it converts a reactive, lipophilic compound into a more water-soluble and less toxic conjugate that can be readily excreted nih.gov.

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes can oxidize this compound. As seen with 1-bromopropane, CYP-mediated oxidation can lead to the formation of hydroxylated intermediates, which can then be conjugated or further oxidized nih.gov. Inhibition of P450 enzymes in studies with 1-bromopropane significantly altered its metabolic profile, highlighting the importance of this pathway nih.gov.

Haloalkane Dehalogenases: These enzymes are capable of cleaving carbon-halogen bonds. Studies have shown that this compound can serve as a substrate for certain haloalkane dehalogenases, which convert it to the corresponding alcohol (1-propanol) and a halide ion nih.gov. This represents another direct enzymatic detoxification mechanism.

Table 2: Key Enzymes in this compound Biotransformation
Enzyme SystemRole in MetabolismResulting Product Type
Glutathione S-transferases (GSTs)Catalyzes conjugation with glutathioneGlutathione conjugates (e.g., Propyl-glutathione) nih.gov
Cytochrome P450 (CYP)Oxidizes the propyl chainHydroxylated or oxidized intermediates nih.gov
Haloalkane DehalogenasesCatalyzes hydrolytic dehalogenationAlcohols (1-Propanol) nih.gov

Ecotoxicological Impact and Risk Assessment

The release of this compound into the environment poses a risk to ecosystems. It is classified as harmful to aquatic life with long-lasting effects merckmillipore.com. Its physicochemical properties, such as slight solubility in water, suggest it can partition between aqueous and other environmental compartments deepwaterchemicals.com.

The ecotoxicological impact is related to its potential to harm various organisms at different trophic levels. In the event of a fire or spillage, runoff water may cause environmental contamination nih.gov. The assessment of its environmental risk would consider its persistence, potential for bioaccumulation, and toxicity to aquatic organisms. While specific ecotoxicity data is sparse in the provided results, the hazard classifications indicate a significant concern merckmillipore.comsigmaaldrich.com.

Risk assessment also needs to consider the formation of transformation products. As seen with other contaminants, by-products from environmental degradation processes (e.g., ozonation, hydrolysis) can sometimes be more toxic than the parent compound, highlighting the importance of evaluating the entire lifecycle of the chemical in the environment mdpi.com.

Table 3: Summary of Ecotoxicological Profile for this compound
AspectFinding/ConcernSource
Aquatic ToxicityClassified as harmful to aquatic life with long-lasting effects. merckmillipore.com
Environmental ContaminationRunoff from fire control or dilution water may cause contamination. deepwaterchemicals.comnih.gov
Regulatory ListingSubject to reporting under the Toxic Release Inventory (SARA Title III, Section 313). deepwaterchemicals.com

Effects on Aquatic and Terrestrial Organisms

The ecotoxicological profile of this compound, particularly concerning its effects on aquatic and terrestrial life, is an area with limited comprehensive research. However, existing classifications and studies on related compounds provide an initial understanding of its potential environmental impact.

Aquatic Organisms

This compound is recognized for its potential to cause harm to aquatic ecosystems. Regulatory classifications consistently indicate its toxicity to aquatic life, with hazard statements such as "Toxic to aquatic life with long lasting effects" and "Harmful to aquatic life with long lasting effects". merckmillipore.comsigmaaldrich.com These classifications suggest that the release of this compound into aquatic environments could lead to adverse outcomes for various organisms.

Interactive Data Table: Aquatic Toxicity Classification for this compound (Note: Specific endpoint data like LC50/EC50 values are currently unavailable in cited literature.)

Hazard StatementClassification Source
H411: Toxic to aquatic life with long lasting effectsGHS Classification
H412: Harmful to aquatic life with long lasting effectsMerck Millipore SDS
Aquatic Chronic 1Sigma-Aldrich SDS

Terrestrial Organisms

There is a significant lack of research and data concerning the direct effects of this compound on terrestrial organisms. No studies detailing the toxicity of this compound to soil microorganisms, invertebrates such as earthworms, or various plant species were identified in a comprehensive review of scientific literature. This absence of data prevents a thorough assessment of the risk posed by this compound to the terrestrial compartment. The fate and transport of the compound in soil, including its potential for leaching into groundwater or volatilizing into the air, would be critical factors in determining potential exposure pathways for terrestrial life.

Bioaccumulation and Environmental Persistence

The environmental behavior of this compound is dictated by its potential to accumulate in living organisms and its persistence against degradation processes.

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow).

This compound has a reported Log Kow of 2.57 stenutz.eu. This value suggests a moderate affinity for fatty tissues (lipophilicity). Generally, substances with a Log Kow value below 3.5 are considered to have a low potential for bioaccumulation. Based on this, it is often stated that significant accumulation of this compound in organisms is not expected. The bioconcentration factor (BCF), which measures the uptake of a chemical from water into an organism, can be estimated from the Log Kow. Using common estimation equations (e.g., log BCF = 0.85 log Kow - 0.70), the BCF for this compound would be estimated to be low, further supporting the low bioaccumulation potential epa.gov.

Environmental Persistence

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, biodegradation, and photodegradation.

Hydrolysis : this compound can undergo hydrolysis in water, a chemical reaction where the molecule reacts with water to form 1-propanol (B7761284) and hydroiodic acid guidechem.comchemicalbook.com. The rate of this reaction is significantly influenced by the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is considerably weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in analogous compounds quizlet.combrainly.com. Consequently, this compound hydrolyzes faster than 1-bromopropane or 1-chloropropane, making hydrolysis a relevant degradation pathway in aquatic environments quizlet.combrainly.com.

Biodegradation : Microbial degradation is a key process for the removal of many organic pollutants from the environment. Research has shown that certain microorganisms are capable of degrading haloalkanes. Specifically, a strain of Acinetobacter sp. isolated from activated sludge has been shown to degrade this compound, converting it into 1-propanol and iodide ions guidechem.comchemicalbook.com. The initial step in the biodegradation of haloalkanes typically involves the enzymatic cleavage of the carbon-halogen bond by dehalogenase enzymes huji.ac.il. The resulting alcohol can then be utilized by microorganisms as a carbon and energy source and further broken down huji.ac.ilnih.gov. While the potential for biodegradation is established, specific data on the rate of this compound biodegradation in different environmental settings (e.g., half-life in soil or water) are limited.

Interactive Data Table: Physicochemical Properties and Environmental Fate of this compound

PropertyValue / FindingImplication for Environmental Fate
Log Kow2.57 stenutz.euLow potential for bioaccumulation in aquatic organisms.
HydrolysisOccurs to form 1-propanol; rate is faster than for 1-chloro- and 1-bromopropane due to weaker C-I bond. guidechem.comchemicalbook.comquizlet.combrainly.comA significant degradation pathway in water.
BiodegradationDemonstrated by Acinetobacter sp., which converts it to 1-propanol and iodide. guidechem.comchemicalbook.comSuggests it is not completely recalcitrant in microbially active environments.
Terrestrial Toxicity DataNot availableSignificant data gap for risk assessment.
Specific Aquatic Toxicity DataNot available (LC50/EC50)Data gap; reliance on general hazard classifications.

Industrial and Technological Aspects of 1 Iodopropane Research Focus

Process Optimization and Scale-Up for 1-Iodopropane Production

The industrial production of this compound (n-propyl iodide) requires robust and efficient synthesis methods that can be scaled safely and economically. Traditionally, this compound is prepared by reacting n-propyl alcohol with a combination of iodine and phosphorus. However, modern chemical manufacturing focuses on process optimization to improve yield, purity, safety, and sustainability.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of commodity chemicals like this compound. In a continuous flow setup, reactants are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology offers several distinct advantages for the production of this compound.

Key advantages include superior heat and mass transfer, which allows for precise temperature control, minimizing the formation of byproducts and preventing thermal decomposition. The enclosed nature of flow reactors enhances safety by containing potentially hazardous reagents and managing gas evolution. Furthermore, continuous flow systems are readily scalable by extending the operational time or by "numbering-up" (running multiple reactors in parallel), which simplifies the transition from laboratory-scale synthesis to industrial production.

ParameterBatch ProcessingContinuous Flow Synthesis
Heat TransferPoor; potential for localized hot spots, leading to side reactions and decomposition.Excellent; high surface-area-to-volume ratio allows for precise temperature control.
SafetyHigher risk due to large volumes of reactants and potential for runaway reactions.Enhanced safety due to small reactor volumes and better control over reaction conditions.
ScalabilityComplex; requires redesign of reactors and poses significant challenges in maintaining consistency.Simpler; achieved by extending run time or parallelization of reactors.
Product ConsistencyVariable from batch to batch.High; steady-state operation ensures uniform product quality.
Reaction TimeOften longer due to slow heating/cooling cycles.Significantly reduced due to efficient mixing and heat transfer.

Catalyst Development for Industrial Processes

While the classic synthesis of this compound from n-propanol uses stoichiometric reagents like phosphorus and iodine, modern process development focuses on catalytic methods to improve atom economy and reduce waste. The Finkelstein reaction, which involves the exchange of a halogen, is a prominent method for producing alkyl iodides. adichemistry.comwikipedia.org This SN2 reaction can be adapted for industrial scale, converting 1-chloropropane (B146392) or 1-bromopropane to this compound using an alkali metal iodide like sodium iodide in a suitable solvent. adichemistry.comiitk.ac.in The reaction's success on an industrial scale is often driven by the precipitation of the less soluble sodium chloride or bromide from the solvent, shifting the equilibrium toward the desired product. wikipedia.org

Research into novel catalytic systems aims to directly convert 1-propanol (B7761284) to this compound with higher efficiency and milder conditions. Development in this area includes the use of metal catalysts that can facilitate the substitution of the hydroxyl group. For instance, systems like CeCl₃·7H₂O/NaI in acetonitrile (B52724) have been shown to be effective for converting alcohols to alkyl iodides under mild conditions. organic-chemistry.orgcmu.edu Other potential catalysts include salts of amphoteric metals such as zinc chloride or aluminum chloride, which can be employed to drive the reaction between an alcohol and an iodide source. google.com

Catalytic MethodDescriptionIndustrial Advantages
Finkelstein ReactionHalogen exchange (e.g., R-Cl + NaI → R-I + NaCl). wikipedia.org Works well for primary alkyl halides. wikipedia.orgHigh yield, driven by precipitation of salt byproduct. wikipedia.org Utilizes readily available precursors.
Direct Conversion of AlcoholsUse of catalysts (e.g., CeCl₃) to directly convert 1-propanol to this compound. cmu.eduReduces process steps, potentially uses less hazardous reagents than the P/I₂ method.
Hydrogen Iodide ReagentReaction of 1-propanol with hydrogen iodide (HI), often generated in-situ from an alkali iodide and a non-oxidizing acid. youtube.comHigh atom economy as water is the only byproduct. youtube.com HI is an inexpensive reagent. youtube.com
Copper-Catalyzed SystemsEmerging research shows copper catalysts are effective in activating alkyl halides for various transformations, which could be adapted for synthesis. researchgate.netnih.govnih.govPotential for novel reaction pathways and milder conditions. Copper is an abundant and relatively low-cost metal.

Quality Control and Stabilization of this compound for Industrial Use

This compound is a reactive chemical intermediate that is susceptible to degradation, which can impact its purity, shelf-life, and performance in subsequent applications. ruifuchems.com Therefore, stringent quality control and effective stabilization are critical for its industrial use.

Role of Stabilizers (e.g., Copper Chip, Sodium Carbonate)

To ensure the long-term stability of this compound, chemical stabilizers are commonly added during manufacturing and storage. Alkyl iodides are prone to decomposition, often initiated by light or trace impurities, which can lead to the liberation of free iodine (I₂), causing the product to develop a characteristic pink or brown discoloration. nih.gov

Copper: Small pieces of copper, often in the form of chips or powder, are widely used as a stabilizer. fishersci.casigmaaldrich.comtcichemicals.com Copper acts as an iodine scavenger. If decomposition releases molecular iodine, the copper reacts with it, preventing further degradation and preserving the colorless nature of the product. It may also play a role in quenching free radical intermediates that can propagate decomposition reactions.

Sodium Carbonate: Some grades of this compound are stabilized with sodium carbonate (Na₂CO₃). merckmillipore.com As a weak base, its primary role is to neutralize any acidic impurities, particularly hydroiodic acid (HI), that may form. The presence of acid can catalyze further decomposition and corrosion of storage vessels.

StabilizerMechanism of ActionPrimary Purpose
Copper (chip or powder)Reacts with and scavenges free iodine (I₂) formed during decomposition. May also terminate radical chain reactions.Prevents discoloration and preserves purity by removing degradation products. fishersci.casigmaaldrich.comtcichemicals.com
Sodium CarbonateActs as a weak base to neutralize acidic byproducts, such as hydroiodic acid (HI). merckmillipore.comPrevents acid-catalyzed decomposition and potential corrosion of containers.

Impact of Storage Conditions on Purity and Reactivity

The purity and reactivity of this compound are highly dependent on storage conditions. Due to its sensitivity, improper storage can lead to significant degradation, rendering the material unsuitable for many applications.

Key factors influencing stability during storage include:

Light Exposure: this compound is light-sensitive. ruifuchems.com Ultraviolet (UV) light can provide the energy to break the relatively weak carbon-iodine bond, initiating radical decomposition pathways. Therefore, it must be stored in amber or opaque containers to protect it from light.

Presence of Oxygen: The compound can discolor when exposed to air. nih.gov Oxidative processes can contribute to degradation. To mitigate this, it is often stored under an inert atmosphere, such as nitrogen or argon.

Temperature: Higher temperatures accelerate the rate of chemical reactions, including decomposition. researchgate.netmdpi.com Storing this compound in a cool environment, and in some cases under refrigeration, is recommended to minimize degradation and maintain purity over time. merckmillipore.com

Moisture: The presence of water can lead to slow hydrolysis, forming 1-propanol and hydroiodic acid, which can further catalyze decomposition. chemicalbook.com Therefore, storage in dry conditions is essential.

Storage ConditionOptimal PracticeImpact of Deviation
LightStore in amber glass bottles or opaque containers.Exposure to light, especially UV, causes rapid decomposition and discoloration. ruifuchems.com
AtmosphereStore under an inert gas like nitrogen or argon.Contact with air/oxygen can lead to oxidative degradation and impurity formation. nih.gov
TemperatureStore in a cool, well-ventilated area, away from heat sources. Refrigeration may be used for long-term storage.Elevated temperatures increase the rate of decomposition, reducing shelf-life. mdpi.com
MoistureUse tightly sealed containers to prevent moisture ingress.Hydrolysis can occur, forming 1-propanol and hydroiodic acid, compromising purity. chemicalbook.com

Market Dynamics and Emerging Industrial Applications of this compound

This compound is a valuable chemical intermediate whose market is driven by its utility as a potent alkylating agent. Its primary role is to introduce a propyl group into various organic molecules, a fundamental transformation in the synthesis of a wide range of specialty chemicals.

The main industrial applications include:

Pharmaceutical Intermediates: A significant portion of this compound is consumed in the synthesis of active pharmaceutical ingredients (APIs). nih.govchemicalbook.comdeepwaterchemicals.com Its high reactivity makes it suitable for constructing complex molecular architectures required for modern therapeutics.

Chemical Synthesis: It serves as a versatile reagent and building block in broader organic synthesis for producing other chemical intermediates and fine chemicals. chemicalbook.comdeepwaterchemicals.com

Electronics: There are applications for this compound in the electronics industry, for example, in the synthesis of polarizing films for Liquid Crystal Displays (LCDs). ruifuchems.comchemicalbook.com

Solvent: While less common than other solvents, it can be used in specific applications where its properties are advantageous. chemicalbook.com

The market for this compound is influenced by the growth of the pharmaceutical and electronics sectors. Emerging applications are likely to arise from continued research into new drugs and advanced materials. The demand for high-purity, stably-formulated this compound is critical for these advanced applications, placing emphasis on the quality control measures discussed previously. Furthermore, as industries move towards more sustainable practices, the development of greener and more efficient production methods, such as those employing catalysis and continuous flow technology, will be a key driver of market dynamics.

Application AreaSpecific UseMarket Driver
PharmaceuticalsIntermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). chemicalbook.comdeepwaterchemicals.comGrowth in the global pharmaceutical industry and development of new drugs.
ElectronicsUsed in the production of specialty chemicals for applications like LCD polarizing films. ruifuchems.comchemicalbook.comIncreasing demand for consumer electronics and advanced display technologies.
General Organic SynthesisAlkylating agent for introducing propyl groups in the manufacture of fine and specialty chemicals. deepwaterchemicals.comOverall growth in the chemical manufacturing industry.
Living Radical PolymerizationAlkyl iodides can act as chain transfer agents or initiators in controlled polymerization processes. researchgate.netAdvancements in polymer science and the need for well-defined polymers with specific properties.

Demand from Pharmaceutical and Agrochemical Industries

This compound serves as a critical building block and intermediate in the pharmaceutical and agrochemical sectors. guidechem.com Its utility stems from its function as a propylating agent, where the iodine atom acts as an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a propyl group (a three-carbon chain) into the molecular structure of active pharmaceutical ingredients (APIs) and complex agrochemical compounds. google.comnih.govoncohemakey.com

In pharmaceutical synthesis, the incorporation of an n-propyl group can significantly modify the lipophilicity, metabolic stability, and binding affinity of a drug candidate to its target receptor. This makes this compound a valuable reagent for medicinal chemists aiming to optimize the therapeutic properties of new molecules. nih.govchemicalbook.com It is employed in the synthesis of a wide range of compounds, functioning as a key intermediate that enables the construction of more complex molecular architectures. guidechem.com

Similarly, in the agrochemical industry, this compound is used to synthesize novel herbicides, fungicides, and insecticides. The addition of alkyl chains can enhance the efficacy and selectivity of these products, improving their ability to target specific pests or weeds while minimizing harm to non-target organisms and the environment. Its role as an alkylating agent is fundamental to creating these specialized chemicals.

Table 1: Role of this compound in Pharmaceutical & Agrochemical Synthesis

Industry Sector Role of this compound Key Chemical Reaction Desired Outcome of Propyl Group Introduction
Pharmaceuticals Alkylating Agent, Synthetic Intermediate guidechem.com Nucleophilic Substitution Modify drug's solubility, stability, and target binding
Agrochemicals Organic Building Block, Alkylating Agent innospk.com Nucleophilic Substitution Enhance efficacy and selectivity of pesticides/herbicides

New Applications in Advanced Materials and Specialty Chemicals

Beyond its traditional use in pharmaceuticals and agrochemicals, this compound is finding new applications in the development of advanced materials and specialty chemicals. These emerging uses leverage its specific chemical properties to create materials with novel functions.

One significant application is in the manufacturing of polarizing films for Liquid Crystal Displays (LCDs). guidechem.comchemicalbook.com These films are essential components of modern screens, and iodine-based compounds play a crucial role in their function.

In the field of electronics and materials science, the surface chemistry of this compound is an area of active research. Studies have investigated its behavior on metal surfaces, such as copper, to understand the formation, bonding, and reactions of adsorbed propyl groups. acs.orgacs.org This research is fundamental to developing new methods for surface modification and the fabrication of advanced electronic materials where precise surface properties are required.

Furthermore, this compound has been identified as a novel reagent in biotechnology. Research has demonstrated its use as an effective blocking agent for DNA microarrays. In this application, it helps to prevent non-specific binding, improving the accuracy and reliability of microarray results. Another novel application involves its use in the synthesis of pH-responsive, N-heterocyclic carbene-stabilized gold nanoparticles, highlighting its utility in the growing field of nanotechnology.

Table 2: Emerging Industrial and Technological Applications of this compound

Field of Application Specific Use Underlying Principle Reference
Advanced Materials Polarizing films for Liquid Crystal Displays (LCDs) Utilization of iodine chemistry for optical properties guidechem.comchemicalbook.com
Electronics/Surface Science Formation of adsorbed propyl groups on copper surfaces Controlled chemical reactions for surface modification acs.orgacs.org
Biotechnology Blocking agent for DNA microarrays Prevents non-specific binding in bioassays
Nanotechnology Synthesis of stabilized gold nanoparticles Reagent in the formation of advanced nanomaterials

Economic and Environmental Sustainability in Industrial Production

The long-term viability of this compound as an industrial chemical depends on both the economic and environmental sustainability of its production methods.

Economic Sustainability The economic feasibility of this compound production is heavily influenced by the cost of raw materials and the efficiency of the synthesis process. A common industrial method involves the reaction of n-propanol with a source of iodine, such as red phosphorus and iodine, to form phosphorus triiodide in situ, which then reacts with the alcohol. guidechem.com The fluctuating costs of n-propanol and, particularly, high-purity iodine are significant factors in the final production cost. Therefore, process optimization to maximize yield, reduce reaction times, and minimize energy consumption is crucial for maintaining economic competitiveness. researchgate.netresearchgate.net The development of catalytic processes that can be run continuously, rather than in batches, also represents an opportunity for improving economic efficiency.

Environmental Sustainability The environmental footprint of chemical manufacturing is a growing concern. For this compound, sustainability involves managing its environmental fate and adopting greener production processes. dergipark.org.trresearchgate.net Research has shown that this compound is subject to biodegradation. For instance, a strain of Acinetobacter sp. isolated from activated sludge has been shown to degrade this compound into the less harmful substances 1-propanol and iodide ions. guidechem.com The compound also slowly hydrolyzes in water, breaking down into 1-propanol and hydroiodic acid. guidechem.com

Table 3: Sustainability Factors in this compound Production

Aspect Key Considerations Research Focus & Improvement Strategies
Economic Cost of raw materials (n-propanol, iodine); Process efficiency and yield Process optimization, development of continuous manufacturing methods, exploring alternative and lower-cost reagents. researchgate.netresearchgate.net
Environmental Biodegradability, potential for bioaccumulation, waste from synthesis Development of "green" synthesis routes (e.g., solvent-free, recyclable catalysts), waste stream management. zjut.edu.cnmdpi.commdpi.com
Environmental Fate Biodegradation by microorganisms (Acinetobacter sp.); Hydrolysis in water Understanding degradation pathways to assess environmental persistence and inform remediation strategies. guidechem.comresearchgate.netnih.gov

Ethical Considerations and Regulatory Frameworks in 1 Iodopropane Research

Responsible Conduct of Research with Halogenated Compounds

Responsible Conduct of Research (RCR) is the practice of scientific investigation with integrity, involving the awareness and application of established professional norms and ethical principles. ucsb.edu For research involving halogenated compounds such as 1-iodopropane, several key tenets of RCR are particularly salient. These include honesty in reporting findings, accuracy in data acquisition and analysis, efficiency in the use of resources, and objectivity in interpreting results. uta.edu

The ethical and responsible conduct of research is critical for maintaining public trust in science and engineering. ucsb.edunsf.gov Institutions receiving federal funding are often required to provide training in RCR for all students, faculty, and staff involved in research. ucsb.edunsf.govnorthwestern.edu This training typically covers a range of topics, including:

Data Acquisition and Management: Ensuring the secure and ethical handling of data, including proper record-keeping and data sharing practices. ucsb.edu

Research Misconduct: Understanding and avoiding practices such as fabrication, falsification, and plagiarism.

Safe Research Environments: Promoting a culture of safety and addressing issues like harassment and bullying. ucsb.edu

Conflict of Interest: Identifying and managing potential conflicts that could bias research outcomes.

Environmental and Societal Impacts: Considering the broader implications of scientific research, a particularly relevant point for halogenated compounds which can have significant environmental effects. ucsb.edu

Researchers working with this compound and other halogenated hydrocarbons have an ethical responsibility to consider the potential environmental persistence and toxicity of these substances. sustainability-directory.comnih.gov This includes a commitment to minimizing waste and preventing environmental contamination. unep.org

Regulatory Compliance and Safety Data Sheet (SDS) Information

The use of this compound is subject to a variety of regulations at the local, national, and international levels. Compliance with these regulations is a legal and ethical obligation for all researchers and chemical handlers. A primary tool for communicating the hazards and safe handling procedures for chemical substances is the Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS).

The SDS for this compound provides comprehensive information on its properties, hazards, and safety precautions. deepwaterchemicals.comsigmaaldrich.comfishersci.commerckmillipore.commerckmillipore.com Key information found in the SDS for this compound includes:

Hazards Identification: this compound is classified as a flammable liquid and vapor. deepwaterchemicals.comsigmaaldrich.comfishersci.commerckmillipore.comnih.gov It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. deepwaterchemicals.comsigmaaldrich.commerckmillipore.com Furthermore, it is suspected of causing genetic defects and cancer. sigmaaldrich.commerckmillipore.com

First-Aid Measures: The SDS outlines procedures for emergency response in case of exposure, such as flushing eyes with water for an extended period or moving a person to fresh air if inhaled. deepwaterchemicals.comsigmaaldrich.comfishersci.com

Handling and Storage: Proper storage conditions are detailed, including storing in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances like strong oxidizing agents. deepwaterchemicals.comfishersci.comdeepwaterchemicals.com It is also noted that this compound is sensitive to light and may discolor upon exposure. deepwaterchemicals.comfishersci.comdeepwaterchemicals.com

Personal Protective Equipment (PPE): The SDS specifies the necessary PPE, such as safety glasses or a face shield, and appropriate chemical-resistant gloves. deepwaterchemicals.comfishersci.com

Regulatory Information: The SDS lists relevant regulatory information, such as its status under various chemical control laws like the Toxic Substances Control Act (TSCA) in the United States. deepwaterchemicals.com It is also subject to reporting under the Toxic Release Inventory. deepwaterchemicals.com

Hazard ClassificationGHS Hazard StatementsPrecautionary Statements (Examples)
Flammable Liquid (Category 3)H226: Flammable liquid and vapourP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation
Germ cell mutagenicity (Category 2)H341: Suspected of causing genetic defectsP201: Obtain special instructions before use.
Carcinogenicity (Category 2)H351: Suspected of causing cancerP308 + P313: IF exposed or concerned: Get medical advice/ attention.
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

Sustainable Chemistry Practices and Future Policy Implications

Sustainable chemistry, also known as green chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.orgacs.org The principles of green chemistry are highly relevant to research and industrial applications involving halogenated hydrocarbons like this compound. sustainability-directory.com

Key goals of green chemistry include:

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. unep.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. altex.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. altex.org

In the context of this compound, sustainable chemistry practices would encourage the development of alternative synthetic routes that are more efficient and generate less waste. It would also spur research into safer, more environmentally benign alternatives to halogenated solvents and reagents. sustainability-directory.comresearchgate.net A significant concern in chemical innovation is the concept of "regrettable substitutions," where a hazardous chemical is replaced by another with unknown or different hazards. acs.org A thorough toxicological and environmental impact assessment is crucial to avoid such outcomes. altex.orgacs.org

Future policy implications for this compound and other halogenated compounds will likely be driven by an increasing focus on sustainability and environmental protection. This could lead to stricter regulations on their use, incentives for the development of greener alternatives, and a greater emphasis on life cycle assessment to understand the full environmental impact of a chemical from its creation to its disposal. The ongoing evolution of regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe reflects this trend towards greater scrutiny of the environmental and health impacts of chemicals.

Q & A

Q. How is the molecular weight of 1-Iodopropane calculated, and what experimental methods confirm its structure?

The molecular weight of this compound (C₃H₇I) is calculated by summing the atomic weights of its constituent elements: 3 Carbon (12.01 g/mol × 3), 7 Hydrogen (1.008 g/mol × 7), and 1 Iodine atom (126.90 g/mol), yielding 169.992 g/mol . Structural confirmation employs spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), while gas chromatography (GC) validates purity. The SMILES string (CCCI) and InChIKey (PVWOIHVRPOBWPI-UHFFFAOYSA-N) facilitate database searches for structural verification .

Q. What are the standard laboratory synthesis protocols for this compound?

this compound is typically synthesized via nucleophilic substitution. For example, refluxing 1-propanol with hydroiodic acid (HI) at 100–110°C produces this compound, with purification by fractional distillation . Alternative methods include the reaction of propane-1-ol with phosphorus triiodide (PI₃). Stabilizers like sodium carbonate are often added to prevent decomposition during storage .

Q. How should this compound be handled to ensure laboratory safety?

Due to its flammability (Risk Code R10) and toxicity (R20, R36/37/38), this compound requires storage in cool, ventilated areas away from ignition sources. Personal protective equipment (gloves, goggles) and fume hoods are mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved experimentally?

Discrepancies in viscosity and density values (e.g., 0.970 mPa·s vs. 0.703 mPa·s at 20°C) arise from measurement conditions or impurities . To resolve these, researchers should use high-purity samples (>99%) and standardize measurement protocols (e.g., U-tube viscometers for viscosity, pycnometers for density). Cross-validating data with computational models like Quantitative Structure-Property Relationship (QSPR) can further reconcile inconsistencies .

Q. How do vibrational modes of this compound inform its conformational stability in reaction mechanisms?

Fourier-transform infrared (FTIR) and Raman spectroscopy identify key vibrational modes, such as C-I stretching (500–600 cm⁻¹) and C-C-C bending (800–1000 cm⁻¹). These modes reveal preferential gauche conformations due to steric hindrance between iodine and methyl groups, impacting reactivity in SN2 reactions . Computational studies (e.g., density functional theory) model these vibrations to predict activation energies for substitution pathways .

Q. What methodologies are used to analyze the photodissociation dynamics of this compound ions?

Ultrafast laser spectroscopy and time-resolved mass spectrometry track C-I bond cleavage upon photoexcitation. Studies show that this compound ions dissociate into propyl radicals and iodine atoms within femtoseconds, with branching ratios dependent on excitation wavelength. These findings are critical for modeling atmospheric chemistry and radical-initiated polymerization .

Q. How can computational chemistry address gaps in predicting this compound’s environmental fate?

Molecular dynamics simulations and quantum mechanical calculations (e.g., COSMO-RS) predict solubility, octanol-water partition coefficients (log P = 2.1), and degradation pathways. For instance, hydrolysis half-lives (t₁/₂ ~100 days at pH 7) indicate slow environmental breakdown, necessitating experimental validation via high-performance liquid chromatography (HPLC) .

Methodological Guidance

  • Experimental Design : When studying reaction mechanisms, combine kinetic isotope effects (KIEs) with isotopic labeling (e.g., deuterated propane) to trace bond-breaking steps .
  • Data Interpretation : Use multivariate analysis to distinguish solvent effects on reaction rates (e.g., polar aprotic solvents accelerate SN2 pathways) .
  • Literature Gaps : Prioritize replicating older studies (e.g., 1975 vibrational analyses) with modern instrumentation to update outdated parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.